molecular formula C9H6BrClN2 B13710871 3-Bromo-6-chloroquinolin-4-amine CAS No. 1065088-30-3

3-Bromo-6-chloroquinolin-4-amine

Cat. No.: B13710871
CAS No.: 1065088-30-3
M. Wt: 257.51 g/mol
InChI Key: PJVBMHRPJKFPJN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinolin-4-amine is a multifunctional chemical intermediate based on the privileged 4-aminoquinoline scaffold, a structure renowned for its broad spectrum of pharmacological activities . This compound is strategically functionalized with bromo and chloro substituents, making it a highly versatile building block for designing novel bioactive molecules in drug discovery research . The 4-aminoquinoline core is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating significant biological properties, including anticancer, antibacterial, antifungal, and antimalarial activities . The specific substitution pattern on this quinoline derivative is key to its research value. The bromine atom at the 3-position serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aromatic and heterocyclic systems . Meanwhile, the chloro substituent at the 6-position and the amine at the 4-position provide additional sites for chemical modification or are features commonly optimized in structure-activity relationship (SAR) studies . Researchers utilize this compound to develop potential therapeutic agents, particularly in synthesizing novel analogues for evaluating cytotoxic potential against cancer cell lines (e.g., HeLa) and for antimicrobial screening against resistant strains of bacteria and fungi . Its role is fundamental in exploring new chemical space for combating diseases with high unmet medical need. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1065088-30-3

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-6-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13)

InChI Key

PJVBMHRPJKFPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-6-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of 3-Bromo-6-chloroquinolin-4-amine , a critical pharmacophore in the development of kinase inhibitors and antimalarial agents. We explore its molecular identity, distinct mass spectrometric signatures driven by halogen isotopologues, and robust synthetic pathways. This document is designed to serve as a foundational reference for medicinal chemists and structural biologists utilizing this scaffold for Structure-Activity Relationship (SAR) expansion.

Part 1: Molecular Identity & Physicochemical Properties

The compound is a poly-functionalized quinoline characterized by a halogenated core and a polar amine headgroup. Its specific substitution pattern—bromine at C3 and chlorine at C6—creates a unique electronic and steric profile ideal for orthogonal functionalization.

Fundamental Constants
PropertyValueTechnical Note
IUPAC Name 3-Bromo-6-chloroquinolin-4-amine
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Average Mol. Weight 257.51 g/mol Weighted average of all natural isotopes.
Monoisotopic Mass 255.9403 Da Calculated using

and

.
Exact Mass 255.94029 Da
Heavy Atom Count 13
Predicted LogP ~2.8 - 3.1Lipophilic due to di-halogenation; moderated by amine.
H-Bond Donors 1 (Amine

)
Primary amine acts as a donor in ATP-binding pockets.
H-Bond Acceptors 2Quinoline N1 and Amine N.
Elemental Composition Analysis

Precise elemental analysis is required for purity validation.

  • Carbon (C): 41.98%

  • Hydrogen (H): 2.35%

  • Bromine (Br): 31.03%

  • Chlorine (Cl): 13.77%

  • Nitrogen (N): 10.88%

Part 2: Mass Spectrometry Forensics (Isotopic Envelopes)

For researchers validating this compound via LC-MS, the presence of both Bromine and Chlorine creates a complex, diagnostic isotopic envelope.[1][2] Unlike simple organic molecules, the "M+2" and "M+4" peaks are significant and must not be mistaken for impurities.

The Halogen Effect
  • Chlorine: Exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Bromine: Exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
Predicted MS Spectrum (M+)

When these probabilities combine, the molecular ion cluster splits into three distinct peaks with specific relative intensities.

  • Peak A (M):

    
    
    
    
    
    255.9 Da (Base Peak, ~77% relative abundance)
  • Peak B (M+2): Mixed population (

    
     and 
    
    
    
    )
    
    
    257.9 Da (~100% relative abundance - Dominant Peak )
  • Peak C (M+4):

    
    
    
    
    
    259.9 Da (~24% relative abundance)

Diagnostic Rule: In a low-res MS, look for a 1:1.3:0.3 pattern (approximate). The M+2 peak will likely be slightly higher than the M peak due to the combinatorics of the isotopes.

IsotopeLogic Root Molecular Ion (M+) Br79 79-Br (50.7%) Root->Br79 Br81 81-Br (49.3%) Root->Br81 Cl35_A 35-Cl (75.8%) Br79->Cl35_A Cl37_A 37-Cl (24.2%) Br79->Cl37_A Cl35_B 35-Cl (75.8%) Br81->Cl35_B Cl37_B 37-Cl (24.2%) Br81->Cl37_B Mass256 Mass ~256 (M) (79Br + 35Cl) Cl35_A->Mass256 Combined Mass258 Mass ~258 (M+2) (81Br + 35Cl) OR (79Br + 37Cl) Cl37_A->Mass258 Combined Cl35_B->Mass258 Combined Mass260 Mass ~260 (M+4) (81Br + 37Cl) Cl37_B->Mass260 Combined

Figure 1: Combinatorial logic of Br/Cl isotopes generating the characteristic MS triplet pattern.

Part 3: Synthetic Architecture

The synthesis of 3-Bromo-6-chloroquinolin-4-amine requires a strategy that differentiates between the two halogen positions. The 3-bromo position is introduced via electrophilic aromatic substitution (SEAr), while the 4-amine is installed via nucleophilic aromatic substitution (SNAr).

Recommended Route: The "Gould-Jacobs" Modification

This route is preferred for its scalability and the high regioselectivity of the final amination step.

Step 1: Cyclization to the Quinoline Core

  • Reactants: 4-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Heat (250°C, Dowtherm A) for cyclization.

  • Intermediate: 6-Chloro-4-hydroxyquinoline.

Step 2: Regioselective Bromination (C3)

  • Reagent: Bromine (

    
    ) in Acetic Acid or N-Bromosuccinimide (NBS).
    
  • Mechanism: The 4-hydroxyl group activates the C3 position for electrophilic attack.

  • Intermediate: 3-Bromo-6-chloro-4-hydroxyquinoline.

Step 3: Activation (Chlorination)

  • Reagent: Phosphorus Oxychloride (

    
    ).[3]
    
  • Action: Converts the 4-OH into a good leaving group (4-Cl).

  • Intermediate: 3-Bromo-4,6-dichloroquinoline.

Step 4: Amination (SNAr)

  • Reagent: Ammonia (

    
    ) in Methanol/Ethanol (sealed tube/autoclave).
    
  • Conditions: 100-120°C.

  • Selectivity: The C4-chlorine is significantly more reactive toward nucleophiles than the C6-chlorine or C3-bromine due to the vinylogous activation by the ring nitrogen.

  • Product: 3-Bromo-6-chloroquinolin-4-amine .

SynthesisRoute Start 4-Chloroaniline + EMME Step1 6-Chloro-4-hydroxyquinoline Start->Step1 Cyclization (250°C) Step2 3-Bromo-6-chloro- 4-hydroxyquinoline Step1->Step2 Br2/AcOH (C3-Bromination) Step3 3-Bromo- 4,6-dichloroquinoline Step2->Step3 POCl3 (Activation) Final 3-Bromo-6-chloroquinolin- 4-amine Step3->Final NH3/MeOH (SNAr @ C4)

Figure 2: Step-wise synthetic workflow from aniline precursor to final aminoquinoline.

Part 4: Medicinal Chemistry Applications (SAR)

This molecule is not just an end-product but a "privileged scaffold" intermediate.

The C3-Bromine Handle

The bromine at position 3 is sterically crowded but electronically distinct. It serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • Utility: Allows the attachment of aryl or heteroaryl groups to extend the molecule into the "gatekeeper" region of kinase enzymes.

The C6-Chlorine Blocking Group
  • Metabolic Stability: The chlorine at C6 blocks the para-position relative to the nitrogen, a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This increases the half-life of drugs derived from this scaffold.

  • Lipophilicity: Increases the logP, enhancing membrane permeability.

The C4-Amine Anchor
  • Binding: In kinase inhibitors, the C4-amine typically forms a critical hydrogen bond with the hinge region of the ATP-binding pocket (e.g., interacting with the backbone carbonyl of the kinase).

References

  • Isotopic Abundance & Mass Spectrometry

    • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from

    • NIST. (2015).[4] Chlorine - Bromine Combination Isotope Intensities. Retrieved from

  • Synthetic Methodology (Quinoline Functionalization)

    • ACS Publications. (2015).[4][5][6] Regioselective Synthesis of 3-Bromoquinoline Derivatives. Journal of Organic Chemistry. Retrieved from

    • BenchChem. (2025).[3] Proposed Synthesis Pathway for Halo-aminoquinolines. Retrieved from

  • Medicinal Chemistry Context

    • National Institutes of Health (PMC). (2025).[3][4][7][8] 4-Aminoquinoline: A comprehensive review of synthetic strategies. Retrieved from

    • PubChem. (2024).[9] Compound Summary: 3-bromo-4-chloroquinolin-6-amine (Isomer Context). Retrieved from

Sources

Halogenated 4-Aminoquinolines: Strategic Derivatization for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

The 4-aminoquinoline scaffold, best exemplified by Chloroquine (CQ) and Amodiaquine (AQ), remains a privileged structure in medicinal chemistry. While historically synonymous with antimalarial therapy, this scaffold is currently undergoing a renaissance in oncology as a potent autophagy inhibitor.

The critical determinant of bioactivity in this scaffold is the halogen substitution at the C-7 position . This guide details the technical exploitation of halogenated 4-aminoquinolines, moving beyond basic synthesis to structure-activity relationship (SAR) optimization and validated biological assay protocols.

The "Halogen Effect" in 4-Aminoquinolines

The presence of a halogen atom (specifically Cl, Br, or I) at position 7 is not merely structural; it is electronic and pharmacodynamic.

  • Electronic Modulation: The electron-withdrawing nature of the halogen at C-7 lowers the

    
     of the quinoline nitrogen (
    
    
    
    ), tuning it to approximately 4.0–5.0. This is critical for lysosomotropism —the ability to become trapped in acidic compartments (lysosomes in cancer cells, food vacuoles in Plasmodium).
  • 
     Stacking:  The halogen enhances the lipophilicity and the 
    
    
    
    -electron deficiency of the quinoline ring, strengthening the
    
    
    stacking interaction with the porphyrin ring of Heme (Ferriprotoporphyrin IX).
  • Metabolic Blocking: Substitution with Fluorine (F) at metabolically labile sites (e.g., C-8 or side chains) blocks oxidative metabolism (CYP450), prolonging half-life.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of halogen substitutions based on comparative potency data against P. falciparum (sensitive and resistant strains) and autophagy inhibition efficiency.

PositionSubstituentEffect on PotencyMechanism/Rationale
C-7 -Cl Optimal The Gold Standard. Balances lipophilicity and electron withdrawal for max Heme binding.
C-7 -Br / -I High Equipotent to -Cl. Heavier halogens increase lipophilicity (LogP) but increase molecular weight.
C-7 -F Reduced Often leads to 2-5x lower potency than -Cl due to weaker

-stacking capability with Heme.
C-7 -CF3 Variable Strong electron withdrawal but steric bulk can hinder binding pocket fit.
C-8 -F Metabolic Blocks hydroxylation. Useful for extending half-life without destroying binding affinity.
Side Chain N-Alkyl Resistance Shortening or lengthening the diamine chain (relative to CQ) overcomes transporter-mediated resistance.

Synthetic Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to halogenated 4-aminoquinolines is the displacement of a leaving group (usually Chlorine) at the 4-position of a quinoline core by a diamine.

Reaction Mechanism & Workflow

The reaction proceeds via an addition-elimination mechanism. Protonation of the quinoline nitrogen (either by acid catalysis or in situ ammonium formation) activates the C-4 position for nucleophilic attack.

SynthesisWorkflow Precursor 4,7-Dichloroquinoline (Electrophile) Intermediate Meisenheimer-like Complex Precursor->Intermediate + Amine Reagent Diamine (Nucleophile) Reagent->Intermediate Product 7-Halo-4-aminoquinoline (Target) Intermediate->Product - HCl Conditions Conditions: 1. Neat, 130°C (High Yield) 2. Phenol, 100°C (Catalytic) Conditions->Intermediate

Figure 1: Synthetic workflow for the


 synthesis of 4-aminoquinoline derivatives.
Detailed Protocol: Synthesis of 7-Chloro-4-(diaminoalkyl)quinoline

Method: Neat Fusion (Solvent-Free) or Phenol-Melt. Rationale: Solvent-free conditions drive the reaction to completion by thermal energy, overcoming the deactivation caused by the electron-rich amino group of the product.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (drying tube attached), place 4,7-dichloroquinoline (1.0 eq, e.g., 5.0 mmol, 1.0 g).

  • Add Amine: Add the requisite diamine (e.g., N,N-diethyl-1,4-pentanediamine) in excess (3.0–5.0 eq).

    • Note: If the amine is expensive/solid, use Phenol (5.0 eq) as a solvent/proton-transfer catalyst at 100°C.

  • Reaction: Heat the mixture to 130–140°C (oil bath) with vigorous stirring.

    • Monitoring: Monitor by TLC (System: DCM:MeOH:NH4OH 90:10:1). The starting material (high

      
      ) should disappear within 4–6 hours.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Basify with 10% NaOH (aq) to pH 10–11 to liberate the free base.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often pure enough, but can be recrystallized from Pentane/Ether or purified via flash column chromatography (Silica gel, DCM

    
     10% MeOH/DCM).
    
  • Salt Formation (Optional but recommended for stability): Dissolve free base in ethanol, add diphosphoric acid or oxalic acid, and filter the precipitate.

Mechanisms of Action: Dual-Targeting

Halogenated 4-aminoquinolines are "dirty drugs" in the best sense—they hit multiple targets dependent on the biological context.

Pathway A: Malaria (Heme Detoxification)

The parasite digests hemoglobin, releasing free Heme (toxic). It polymerizes Heme into Hemozoin (safe). The drug binds Heme, preventing polymerization.

Pathway B: Oncology (Autophagy Inhibition)

Cancer cells rely on autophagy (self-eating) to survive metabolic stress. The drug accumulates in lysosomes, raising pH and preventing the fusion of autophagosomes with lysosomes.

MOA cluster_cell Target Cell (Parasite or Tumor) cluster_lysosome Acidic Compartment (Lysosome / Food Vacuole) Drug_Ext Drug (Unprotonated) Drug_Int Drug (Protonated ++) [Ion Trapping] Drug_Ext->Drug_Int Passive Diffusion Target_Heme Free Heme Drug_Int->Target_Heme Malaria: Capping Complex Process_Autophagy Autophagosome Fusion Drug_Int->Process_Autophagy Cancer: Blocks Fusion (pH rise) Result_Death Toxic Accumulation (ROS / Organelle dysfunction) Target_Heme->Result_Death Heme Toxicity Process_Autophagy->Result_Death Metabolic Collapse

Figure 2: Dual mechanism of action: Heme capping in malaria and Autophagy inhibition in cancer.

Validated Biological Assay: -Hematin Inhibition

To validate the efficacy of a new derivative without using live parasites, the


-Hematin Formation Assay  is the industry standard. It mimics the parasite's hemozoin synthesis.[1]
Protocol: NP-40 Mediated -Hematin Assay

Principle: Hemin polymerizes to


-hematin in acidic acetate buffer. Active drugs prevent this, leaving soluble hemin which is detected spectrophotometrically.

Reagents:

  • Hemin Stock: 100

    
    M Hemin in 0.1 M NaOH.
    
  • Buffer: 1 M Acetate buffer (pH 5.0).

  • Detergent: Nonidet P-40 (NP-40).[1]

Procedure:

  • Preparation: In a 96-well plate, add 100

    
    L of the test compound (dissolved in DMSO/Water) at varying concentrations (0–100 
    
    
    
    M).
  • Initiation: Add 100

    
    L of the Hemin suspension (pre-mixed: 100 
    
    
    
    M Hemin + 10 mM Acetate buffer + NP-40).
  • Incubation: Incubate at 37°C for 12–24 hours .

  • Quantification:

    • Dissolve unpolymerized hemin by adding a specific solvent (e.g., Pyridine solution) or simply measure the turbidity if using a filtration method.

    • Standard Method (Basilico): Wash the pellet (polymer) with DMSO (removes unpolymerized heme) and then dissolve the pellet in 0.1 M NaOH.

    • Absorbance: Measure OD at 405 nm .

  • Calculation: Lower absorbance (if measuring pellet) = Higher Inhibition.

    • 
       is calculated by plotting % Inhibition vs. Log[Concentration].
      
    • Control: Chloroquine (

      
      
      
      
      
      M in this cell-free assay).

Future Outlook: Hybrids and Conjugates

The future of this scaffold lies in Hybrid Molecules .

  • Reverse-Chloroquines: Coupling the 4-aminoquinoline to a chemosensitizer (e.g., Verapamil analogs) to block drug efflux pumps.

  • Metal Conjugates: Ferrocene-chloroquine hybrids (Ferroquine) use the redox activity of iron to generate reactive oxygen species (ROS) in addition to heme binding.

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • De, D., et al. (1998). "Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines." Journal of Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link

  • Sandlin, R. D., et al. (2014).[1] "Identification of

    
    -hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity."[1] International Journal for Parasitology: Drugs and Drug Resistance. Link
    
  • Basilico, N., et al. (1998).[2][3] "A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs." Journal of Antimicrobial Chemotherapy. Link

Sources

A Technical Guide to Determining the Solubility of 3-Bromo-6-chloroquinolin-4-amine in DMSO and Methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's suitability for biological screening, formulation, and eventual in vivo efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Bromo-6-chloroquinolin-4-amine, a heterocyclic compound representative of scaffolds often investigated in medicinal chemistry, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of its solubility based on molecular structure, the practical execution of robust experimental protocols, and the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to establish reliable and reproducible solubility data for quinoline-based compounds.

Introduction: The Central Role of Solubility in Preclinical Research

3-Bromo-6-chloroquinolin-4-amine belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials like chloroquine, and are perpetually explored for new therapeutic applications.[1][2] The specific substitutions of bromine, chlorine, and an amine group on the quinoline ring of the title compound create a unique electronic and steric profile that dictates its interactions with biological targets and, just as critically, with solvents.

Before a compound can be meaningfully evaluated in any biological assay, it must first be brought into solution. The choice of solvent is therefore a crucial first step.

  • Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[3][4] This makes it the solvent of choice for creating high-concentration stock solutions in compound libraries for high-throughput screening (HTS).[5]

  • Methanol is a polar protic solvent, simpler in structure and with different hydrogen bonding capabilities.[6][7] It is often used in synthetic chemistry, for purification, and as a component in analytical mobile phases.

Understanding the solubility of 3-Bromo-6-chloroquinolin-4-amine in both these solvents is not merely an academic exercise. It is essential for:

  • Stock Solution Integrity: Ensuring the compound is fully dissolved at the desired concentration to avoid inaccurate dosing in assays.

  • Assay Compatibility: Preventing compound precipitation when the DMSO stock is diluted into aqueous assay buffers, a common source of false positives and unreliable data.[8]

  • Method Development: Informing the choice of solvents for purification (e.g., crystallization) and analytical techniques like High-Performance Liquid Chromatography (HPLC).

This guide will provide the theoretical framework and practical protocols to empower researchers to confidently and accurately determine the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[9] We can predict the likely solubility behavior of 3-Bromo-6-chloroquinolin-4-amine by examining its structure in the context of our chosen solvents.

Key Molecular Features of 3-Bromo-6-chloroquinolin-4-amine:

  • Quinoline Core: A large, aromatic, and relatively nonpolar bicyclic system. This structure contributes to its solubility in organic solvents.[10]

  • Amine Group (-NH₂): The primary amine at position 4 is a key functional group. It can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This enhances solubility in polar, hydrogen-bonding solvents.

  • Halogen Atoms (-Br and -Cl): The bromine and chlorine atoms increase the molecular weight and introduce polar C-X bonds. While they contribute to dipole-dipole interactions, their overall effect can be complex, sometimes reducing solubility in highly polar solvents like water due to their hydrophobicity.

  • Basicity: The nitrogen atom in the quinoline ring is weakly basic, as is the exocyclic amine group.[2] This means that in acidic conditions, these sites could be protonated, forming a salt that would be significantly more soluble in polar protic solvents.[11]

Solvent Properties and Expected Interactions:

  • DMSO ((CH₃)₂S=O): As a polar aprotic solvent, DMSO has a strong dipole moment centered on the S=O bond. The oxygen atom is a powerful hydrogen bond acceptor.[12] We can therefore predict strong dipole-dipole interactions and hydrogen bonding between the DMSO oxygen and the amine protons of our compound, leading to favorable solubility.

  • Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen).[13] It will readily form hydrogen bonds with the amine group and the quinoline nitrogen of the solute.

Based on these principles, it is reasonable to hypothesize that 3-Bromo-6-chloroquinolin-4-amine will exhibit good solubility in DMSO. Its solubility in methanol is also expected to be significant, driven by hydrogen bonding, although perhaps less than in DMSO due to methanol's smaller size and different polarity profile.

Below is a conceptual diagram illustrating the key intermolecular forces at play.

G cluster_solute 3-Bromo-6-chloroquinolin-4-amine cluster_solvents Solvents Solute Quinoline Core -NH2 (H-bond donor/acceptor) -Cl, -Br (Polar bonds) DMSO DMSO Polar Aprotic Strong H-bond acceptor (O) Solute->DMSO H-Bonding (NH...O) Dipole-Dipole Methanol Methanol Polar Protic H-bond donor (OH) H-bond acceptor (O) Solute->Methanol H-Bonding (NH...O) H-Bonding (N...HO) Dipole-Dipole G cluster_prep Preparation & Equilibration cluster_sep Separation & Dilution cluster_analysis Analysis & Calculation A 1. Add excess solid to 1 mL solvent B 2. Agitate for 24h at 25°C A->B Equilibration C 3. Centrifuge >10,000 x g B->C D 4. Collect supernatant C->D Pellet undissolved solid E 5. Perform serial dilution D->E Prepare for analysis F 6. Analyze by HPLC-UV against standard curve E->F G 7. Calculate solubility (Conc. x Dilution Factor) F->G Quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. While specific experimental data for this compound is not publicly available, the results of the described protocol would be presented as follows:

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
3-Bromo-6-chloroquinolin-4-amineDMSO25[Experimental Value][Calculated Value]Shake-Flask
3-Bromo-6-chloroquinolin-4-amineMethanol25[Experimental Value][Calculated Value]Shake-Flask

To convert mg/mL to mM, use the formula: mM = (mg/mL) / (Molecular Weight in g/mol ) * 1000. The molecular weight of C₉H₆BrClN₂ is 256.51 g/mol .

Interpretation:

  • High Solubility (>50 mg/mL): Indicates excellent dissolution properties in that solvent. For DMSO, this is ideal for creating high-concentration stock solutions (e.g., 50-100 mM) for screening libraries.

  • Moderate Solubility (5-50 mg/mL): The compound is readily soluble for most applications, but care must be taken when preparing highly concentrated stocks.

  • Low Solubility (<5 mg/mL): This may pose challenges. In DMSO, it might limit the maximum stock concentration. Low solubility in methanol could make it a good candidate for use as a recrystallization solvent.

Conclusion

The solubility of 3-Bromo-6-chloroquinolin-4-amine in DMSO and methanol is a fundamental parameter that dictates its utility in the drug discovery pipeline. While theoretical predictions based on molecular structure provide valuable guidance, they are no substitute for rigorous experimental determination. The shake-flask method described herein provides a robust and reliable means of generating high-quality thermodynamic solubility data. By understanding the principles behind the protocol and executing it with precision, researchers can ensure the integrity of their compound solutions, leading to more reliable biological data and making informed decisions in the progression of their research projects.

References

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  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Methanol Solvent Properties. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (2024). Solubility. Retrieved from [Link]

  • Nazarbayev University Repository. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Methanol. PubChem Compound Summary for CID 887. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-Bromo-4-chloroquinolin-6-amine. PubChem Compound Summary for CID 165664561. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Quinoline – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • TradeIndia. (n.d.). Affordable Price 3-Bromo-6-chloroisoquinoline, High Purity Crystalline Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-Bromoisoquinolin-4-amine. PubChem Compound Summary for CID 640978. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 6-Bromo-3-chloroisoquinoline. PubChem Compound Summary for CID 22607530. Retrieved from [Link]

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Methodological & Application

Application Notes: Leveraging 3-Bromo-6-chloroquinolin-4-amine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Quinoline Scaffold in Kinase Drug Discovery

Protein kinases, enzymes that regulate a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a known driver of numerous pathologies, particularly cancer, making the development of specific kinase inhibitors a cornerstone of targeted therapy.[3][4] Within the medicinal chemist's arsenal, the quinoline ring system has emerged as a "privileged scaffold"—a molecular framework with a proven propensity for binding to diverse biological targets.[5][6]

The structural rigidity and versatile electronic nature of the quinoline core allow it to effectively mimic the adenine moiety of ATP, enabling competitive binding at the enzyme's active site. This is evidenced by the number of FDA-approved quinoline-based kinase inhibitors, such as Lenvatinib and Bosutinib, which validate the clinical and commercial utility of this scaffold.[3][7][8] The strategic functionalization of the quinoline core is paramount to achieving both high potency and selectivity. This guide focuses on the application of 3-Bromo-6-chloroquinolin-4-amine , a meticulously designed intermediate that offers multiple, orthogonal handles for synthetic elaboration in the pursuit of novel kinase inhibitors.

The Architectural Advantage: Deconstructing 3-Bromo-6-chloroquinolin-4-amine

The power of this intermediate lies in the specific placement of three key functional groups, each providing a distinct opportunity for molecular diversification. This multi-handle approach allows for a systematic exploration of the chemical space within the kinase ATP-binding pocket.

  • The 4-Amino Group: The Hinge-Binding Anchor The primary amine at the C4 position is arguably the most critical feature for kinase interaction. It typically acts as a hydrogen bond donor, forming a crucial connection with the "hinge" region of the kinase—a short, flexible segment of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors and serves as the primary anchor for the molecule within the active site. Furthermore, this amine is a convenient nucleophile for the attachment of various side chains designed to probe deeper into the ATP pocket.[9][10][11]

  • The 3-Bromo Group: A Gateway to Diversity via Cross-Coupling The bromine atom at the C3 position is a highly versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established and allows for the efficient installation of a wide range of substituents.[12] This position is ideal for introducing aryl or heteroaryl moieties that can extend into the solvent-exposed region of the binding site or target unique sub-pockets, thereby enhancing selectivity and improving physicochemical properties. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely and effectively employed at this position.[12][13][14]

  • The 6-Chloro Group: Modulator of Electronics and Secondary Reaction Site The chlorine atom at the C6 position serves a dual purpose. Firstly, as an electron-withdrawing group, it modulates the electronic properties of the entire quinoline ring system. This can influence the pKa of the 4-amino group, potentially strengthening its hinge-binding interaction. Secondly, the C6-chloro group can serve as a secondary site for functionalization, typically via nucleophilic aromatic substitution or cross-coupling, although it is less reactive than the C3-bromo position.[15][16] This allows for late-stage diversification or the introduction of groups to fine-tune solubility and metabolic stability.

Visualizing the Synthetic Strategy

The logical flow for utilizing this intermediate involves a hierarchical modification of its reactive sites. The more labile C3-bromo position is typically addressed first, followed by derivatization of the 4-amino group.

synthetic_workflow cluster_start Core Intermediate cluster_step1 Step 1: C3 Functionalization cluster_step2 Step 2: N4 Derivatization cluster_end Final Product A 3-Bromo-6-chloro quinolin-4-amine B Palladium-Catalyzed Cross-Coupling A->B Suzuki, Sonogashira, etc. C Amide Coupling or Reductive Amination B->C C3-Modified Intermediate F Aryl/Heteroaryl Boronic Acid or Ester F->B H Diverse Kinase Inhibitor Library C->H Final Analog G Activated Carboxylic Acid or Aldehyde/Ketone G->C

Caption: Hierarchical workflow for kinase inhibitor library synthesis.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers must optimize conditions for their specific substrates. All work should be performed in a properly functioning fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes a standard procedure for installing an aryl group at the C3 position. The choice of palladium catalyst, ligand, and base is critical and may require screening for optimal results.[14]

Materials:

Reagent/Material Quantity/Specification
3-Bromo-6-chloroquinolin-4-amine 1.0 equivalent
Arylboronic acid or pinacol ester 1.2 - 1.5 equivalents
Pd(PPh₃)₄ (Tetrakis) or similar Pd(0) catalyst 5-10 mol%
K₂CO₃ or Cs₂CO₃ (anhydrous) 2.0 - 3.0 equivalents
Solvent Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)
Inert Gas Supply Nitrogen or Argon

| Standard Glassware | Schlenk flask, condenser, magnetic stir bar |

Procedure:

  • To a dry Schlenk flask, add 3-bromo-6-chloroquinolin-4-amine, the arylboronic acid/ester, and the base.

  • Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst to the stirring suspension.

  • Heat the reaction mixture to 90-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the C3-arylated product.

Protocol 2: Amide Bond Formation at the N4-Position

This protocol details the coupling of a carboxylic acid to the 4-amino group of the C3-functionalized intermediate.

Materials:

Reagent/Material Quantity/Specification
C3-functionalized 6-chloroquinolin-4-amine 1.0 equivalent
Carboxylic Acid 1.1 equivalents
HATU (or similar coupling agent) 1.2 equivalents
DIPEA (Hünig's base) 2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCM
Inert Gas Supply Nitrogen or Argon

| Standard Glassware | Round-bottom flask, magnetic stir bar |

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the C3-functionalized quinolineamine and the carboxylic acid in the anhydrous solvent.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add the coupling agent (HATU) in one portion. A color change may be observed.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Quench the reaction by adding a small amount of water.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography or preparative HPLC to obtain the final inhibitor.

Analytical Characterization of Final Products

Ensuring the structural integrity and purity of synthesized compounds is a non-negotiable aspect of drug discovery.[17] Cross-validation of data from multiple techniques provides the highest level of confidence.[17]

Analytical MethodPrimary PurposeExpected Data/Outcome
¹H and ¹³C NMR Unambiguous structural confirmation.Correct chemical shifts, integration, and coupling patterns for all protons and carbons in the final structure.
HRMS (High-Resolution Mass Spectrometry) Confirmation of elemental composition.Observed mass should be within 5 ppm of the calculated exact mass for the molecular ion.
HPLC/UPLC Determination of purity.A single major peak, with purity typically >95% by area under the curve for screening compounds.
FT-IR Spectroscopy Confirmation of key functional groups.Presence of characteristic stretches (e.g., C=O for amide, N-H).[18]

Conclusion

3-Bromo-6-chloroquinolin-4-amine represents a high-value, strategically designed intermediate for the rapid and logical synthesis of kinase inhibitor libraries. The orthogonal reactivity of its bromo, chloro, and amino functionalities allows for a systematic and efficient exploration of structure-activity relationships (SAR). The protocols described herein provide a robust framework for leveraging this building block to generate novel chemical entities with therapeutic potential. By combining these synthetic strategies with rigorous analytical validation, researchers can accelerate the discovery of the next generation of targeted kinase inhibitors.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Vertex AI Search.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Ingenta Connect.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines | Request PDF.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Deriv
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Elsevier.
  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok.
  • Quinoline-based multi-kinase inhibitors approved by FDA. | Download Scientific Diagram.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine. Benchchem.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.
  • (PDF) 4-Aminoquinoline-Hybridization en Route Towards the Development of Rationally Designed Antimalarial Agents.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Synthetic route to hydroxychloroquine. Chemistry Stack Exchange.
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.
  • 6-BROMO-4-CHLOROQUINOLINE synthesis. Chemicalbook.
  • 6-bromo-4-chloroquinoline preparation method.
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  • 6-Bromo-4-chloroquinoline AldrichCPR. Sigma-Aldrich.

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Application Note: Selective Buchwald-Hartwig Amination of 3-Bromo-6-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the selective amination of 3-bromo-6-chloroquinolin-4-amine, a versatile scaffold for the development of novel therapeutics. We delve into the mechanistic underpinnings that govern the chemoselectivity of this transformation, offer expert guidance on component selection, and present a detailed, field-proven protocol. The objective is to empower researchers to reliably and selectively functionalize the C3-Br position, preserving the C6-Cl bond for subsequent orthogonal chemistry, thereby accelerating discovery pipelines.

Mechanistic Rationale: Achieving Chemoselectivity

The success of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle.[3] Understanding this mechanism is paramount to controlling the reaction's outcome, particularly when dealing with di-halogenated substrates. The generally accepted catalytic cycle involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][4]

The key to selectively aminating the 3-bromo position in the presence of a 6-chloro substituent lies in the first and often rate-determining step: oxidative addition . During this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity of aryl halides towards oxidative addition follows a well-established trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] This inherent reactivity difference allows a carefully chosen palladium catalyst to discriminate between the C-Br and C-Cl bonds, making the selective functionalization of the more labile C-Br bond a highly feasible strategy.[6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amide_complex->product arx Ar-X (3-Bromo-6-chloroquinolin-4-amine) arx->oa_complex amine HNR'R'' (Amine) amine->oa_complex base Base base->oa_complex

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.

Component Selection: A Scientist's Guide to a Successful Reaction

The choice of catalyst, ligand, base, and solvent are not arbitrary; they are critical parameters that dictate the reaction's efficiency, selectivity, and substrate scope.

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are functional, modern, well-defined palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are highly recommended.[5][7] These precatalysts offer superior stability and generate the active Pd(0) species more reliably, leading to more reproducible results and lower catalyst loadings. For this application, an XPhos Pd G3 precatalyst is an excellent starting point.

  • Ligand: The ligand is the heart of the catalyst system. For challenging substrates and for coupling aryl chlorides (should that be a future step), bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) provide the necessary steric bulk to promote reductive elimination and the electron density to facilitate the oxidative addition of the C-Br bond.[3] The choice of ligand included in the precatalyst (XPhos) is often sufficient.

  • Base: The base's role is to deprotonate the amine nucleophile (or the resulting ammonium salt after coordination to palladium). A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a highly effective and common choice.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures or longer reaction times.[3]

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typical. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[8][9] It is absolutely critical that the solvent is anhydrous and is degassed prior to use to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective amination of 3-bromo-6-chloroquinolin-4-amine with a representative secondary amine, morpholine.

3.1 Materials and Reagents

ReagentCAS No.Formula WeightPurityNotes
3-Bromo-6-chloroquinolin-4-amine944903-82-4257.52>97%Limiting Reagent
Morpholine110-91-887.12>99%Anhydrous
Sodium tert-butoxide (NaOtBu)865-48-596.10>98%Handle in a glovebox if possible
XPhos Pd G31445085-87-9829.18>98%Palladium Precatalyst
Toluene108-88-392.14AnhydrousDegas before use

3.2 Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble & Purge Glassware (Oven-dried flask, stir bar, condenser) start->setup charge 2. Charge Solids (Aryl Halide, Base, Pd Catalyst) Under Inert Atmosphere setup->charge add_liquids 3. Add Liquids (Degassed Toluene, Amine) charge->add_liquids react 4. Heat Reaction (e.g., 100 °C) & Monitor (TLC, LC-MS) add_liquids->react workup 5. Work-up (Cool, Quench, Extract) react->workup purify 6. Purify (Flash Column Chromatography) workup->purify end Final Product purify->end

Figure 2: A streamlined workflow for the Buchwald-Hartwig amination protocol.

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-chloroquinolin-4-amine (258 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Scientist's Note: Handling the base and catalyst under an inert atmosphere (e.g., in a glovebox) is best practice to prevent deactivation and ensure reproducibility.

  • Vessel Sealing and Purging: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (10 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol, 1.2 equiv).

    • Scientist's Note: The substrate itself contains an amine, which can act as a ligand. The use of a pre-catalyst with a defined ligand-to-metal ratio helps mitigate potential catalyst inhibition.[7]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 6-chloro-3-(morpholino)quinolin-4-amine.

Troubleshooting Common Issues

Even robust protocols can encounter challenges. Below is a guide to addressing common problems.[10][11]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents are anhydrous and solvents are properly degassed. Use a reliable precatalyst.2. Switch to a stronger base like LiHMDS or KHMDS.3. Increase the temperature in 10 °C increments.
Hydrodehalogenation The aryl halide is reduced instead of coupled. This can be a competing pathway.1. Screen different ligands; sometimes a less bulky ligand can disfavor this side reaction.2. Ensure the amine is pure and dry.
Low Yield / Impure Product 1. Incomplete reaction.2. Product degradation.3. Difficult purification.1. Increase reaction time or temperature.2. If the product is unstable to the conditions, try a weaker base or lower temperature for a longer time.3. Re-optimize chromatography conditions; consider a different solvent system.

Conclusion

The selective Buchwald-Hartwig amination of 3-bromo-6-chloroquinolin-4-amine is a powerful and reliable method for synthesizing valuable chemical intermediates. By understanding the underlying mechanism, making informed choices about catalysts and reagents, and adhering to a meticulous experimental protocol, researchers can effectively leverage this reaction. The resulting 6-chloro-3-aminoquinoline products serve as versatile platforms, enabling further diversification and the rapid development of complex molecular architectures for drug discovery and materials science.

References

  • Title: Buchwald–Hartwig aminationSource: WikipediaURL: [Link]

  • Title: Buchwald-Hartwig AminationSource: Chemistry LibreTextsURL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Source: Chemical InsightsURL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope EffectsSource: ACS CatalysisURL: [Link]

  • Title: [Named Reaction #2] Buchwald-Hartwig AminationSource: Reddit r/chemistryURL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination?Source: Reddit r/chemistryURL: [Link]

  • Title: Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig ReactionSource: Paul Murray Catalysis ConsultingURL: [Link]

  • Title: Buchwald-Hartwig coupling troubleshootingSource: Chemistry Stack ExchangeURL: [Link]

  • Title: Specific Solvent Issues with Buchwald-Hartwig AminationSource: WordpressURL: [Link]

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domainSource: PubMedURL: [Link]

  • Title: Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical productionSource: Technical University of Denmark OrbitURL: [Link]

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Preparation of PI3K/mTOR inhibitors using quinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Quinoline-Based PI3K/mTOR Inhibitors

Executive Summary

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell growth, metabolism, and survival, making it a critical target in oncology. First-generation inhibitors often lacked selectivity or suffered from poor pharmacokinetic profiles. The quinoline scaffold has emerged as a privileged structure for dual PI3K/mTOR inhibitors due to its ability to effectively occupy the ATP-binding pocket of the kinase domain, forming key hydrogen bonds with the hinge region (e.g., Val851 in PI3K


).

This guide provides a comprehensive technical workflow for the preparation of potent PI3K/mTOR inhibitors, utilizing the highly potent clinical candidate GSK2126458 (Omipalisib) as the primary case study. We detail the synthesis of the quinoline core, critical C-4/C-6 functionalization strategies, and analytical validation.

Target Signaling Pathway & Mechanism[1][2][3]

To design effective inhibitors, one must understand the downstream consequences of target engagement. The diagram below illustrates the PI3K/Akt/mTOR cascade and the intervention point of quinoline-based inhibitors.[1]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN (Phosphatase) Akt Akt (PKB) PDK1->Akt Thr308 TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K S6K1 mTORC1->S6K 4 4 mTORC1->4 mTORC2->Akt Ser473 CellGrowth Cell Growth & Autophagy S6K->CellGrowth EBP1 4E-BP1 EBP1->CellGrowth Quinoline Quinoline Inhibitor (e.g., GSK2126458) Quinoline->PI3K ATP Competition Quinoline->mTORC1 Dual Inhibition Quinoline->mTORC2 Dual Inhibition

Figure 1: The PI3K/Akt/mTOR signaling cascade.[2][3] Quinoline inhibitors act as ATP-competitive dual inhibitors, simultaneously blocking PI3K signaling and both mTOR complexes (mTORC1/2).

Synthetic Strategy: The GSK2126458 Case Study

The synthesis of GSK2126458 requires a convergent approach. The quinoline core functions as a central scaffold where the C-4 position anchors the "hinge-binding" motif (pyridazine), and the C-6 position anchors the "affinity pocket" motif (sulfonamide-pyridine).

Retrosynthetic Analysis
  • Target: GSK2126458

  • Disconnection 1 (C-6): Suzuki coupling of a sulfonamide-aryl boronate.

  • Disconnection 2 (C-4): Suzuki coupling of a pyridazine boronate.

  • Core: 6-bromo-4-iodoquinoline (derived from 4-bromoaniline).

Synthesis_Workflow Aniline 4-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine + EMME 140°C EMME EMME Quinoline_OH 6-Bromo-4- hydroxyquinoline Enamine->Quinoline_OH Dowtherm A 250°C Quinoline_Cl 6-Bromo-4- chloroquinoline Quinoline_OH->Quinoline_Cl POCl3 Quinoline_I 6-Bromo-4- iodoquinoline Quinoline_Cl->Quinoline_I NaI, AcCl (Finkelstein) Intermediate_A C-4 Functionalized Intermediate Quinoline_I->Intermediate_A Suzuki Coupling (Pd-cat) Boronate_1 Pyridazine Boronate Boronate_1->Intermediate_A Final_Drug GSK2126458 (Omipalisib) Intermediate_A->Final_Drug Suzuki Coupling (Pd-cat) Boronate_2 Sulfonamide Boronate Boronate_2->Final_Drug

Figure 2: Convergent synthetic workflow for the preparation of 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide.

Detailed Protocols

Protocol A: Preparation of the Scaffold (6-Bromo-4-chloroquinoline)

Rationale: The Gould-Jacobs reaction is the industry standard for constructing the quinoline ring from anilines. It is robust and scalable.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (

    
    )[4]
    

Step-by-Step:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-bromoaniline and EMME. Heat to 140°C for 2 hours. Ethanol is evolved and collected.

    • Checkpoint: Monitor TLC for disappearance of aniline.

  • Cyclization: Add the resulting enamine oil dropwise to vigorously boiling Dowtherm A (250°C ). This high temperature is critical for thermodynamic cyclization. Stir for 30-60 minutes.

  • Isolation: Cool the mixture to room temperature. Dilute with hexanes or diethyl ether. The 6-bromo-4-hydroxyquinoline ester intermediate will precipitate. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH, then acidify to precipitate the acid. Heat the acid in Dowtherm A again (or neat) to decarboxylate, yielding 6-bromo-4-hydroxyquinoline .

  • Chlorination: Suspend the hydroxyquinoline in

    
     (excess, acts as solvent). Heat to reflux (105°C ) for 2 hours.
    
    • Safety: Quench carefully by pouring onto crushed ice/ammonia.

  • Purification: Extract with dichloromethane (DCM), dry over

    
    , and concentrate. Recrystallize from ethanol if necessary.
    
Protocol B: C-4 Functionalization (The "Warhead" Installation)

Expert Insight: Direct Suzuki coupling on 4-chloroquinolines can be sluggish. Converting the chloride to an iodide significantly increases reactivity and yield under milder conditions.

Materials:

  • 6-Bromo-4-chloroquinoline (from Protocol A)

  • Sodium Iodide (NaI) (5.0 eq)

  • Acetyl Chloride (1.5 eq)

  • Acetonitrile (anhydrous)

Step-by-Step (Iodination):

  • Dissolve 6-bromo-4-chloroquinoline in anhydrous acetonitrile.

  • Add NaI followed by the dropwise addition of acetyl chloride.

  • Reflux for 4–6 hours. The reaction generates in situ HI.

  • Workup: Quench with aqueous

    
     (to remove iodine color) and 
    
    
    
    (to neutralize). Extract with Ethyl Acetate (EtOAc).
  • Product: 6-Bromo-4-iodoquinoline . (Yields typically >85%).

Step-by-Step (Suzuki Coupling 1):

  • Reactants: Combine 6-bromo-4-iodoquinoline (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (1.1 eq).

  • Catalyst:

    
     (0.05 eq). Note: dppf ligands prevent dehalogenation side reactions better than 
    
    
    
    .
  • Base/Solvent: 2M

    
     / 1,4-Dioxane (1:4 ratio).
    
  • Conditions: Degas with Argon. Heat at 90°C for 4 hours.

    • Critical: Do not overheat, or the bromine at C-6 may also react. The iodine at C-4 is significantly more labile.

  • Purification: Flash chromatography (DCM/MeOH gradient). Isolate 6-bromo-4-(pyridazin-4-yl)quinoline .

Protocol C: C-6 Functionalization (The "Tail" Installation)

Rationale: The final step introduces the solubilizing and specificity-determining sulfonamide moiety.

Materials:

  • Intermediate from Protocol B (1.0 eq)

  • Sulfonamide Boronate Pinacol Ester (1.2 eq)

  • Catalyst:

    
     or 
    
    
    
    /XPhos (for difficult substrates).

Step-by-Step:

  • Dissolve the 6-bromo intermediate and the sulfonamide boronate in DME/Water (3:1).

  • Add

    
     (2.0 eq).
    
  • Add catalyst under inert atmosphere.

  • Microwave irradiation at 120°C for 30 minutes OR reflux at 95°C for 12 hours.

  • Purification: This step often requires reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) due to the polarity of the sulfonamide.

Analytical Validation

Successful synthesis must be validated using orthogonal analytical techniques.

ParameterMethodAcceptance Criteria (GSK2126458)
Purity HPLC (C18, 254 nm)> 98.0%
Identity HRMS (ESI+)

Da
Structure 1H NMR (DMSO-d6)Characteristic pyridazine singlets (~9.5 ppm) and sulfonamide NH exchangeable proton.
Residual Solvents GC-Headspace< 5000 ppm (Class 3 solvents)

Key NMR Diagnostic Signals:

  • Quinoline C-2 H: Doublet or Singlet around 8.9–9.1 ppm.

  • Pyridazine Protons: Two multiplets/doublets in the 9.2–9.6 ppm range (deshielded by nitrogen).

  • Sulfonamide NH: Broad singlet, typically 10.5–11.0 ppm (disappears with

    
     shake).
    

References

  • Knight, Z. A., et al. (2010). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733–747. Link

  • Auger, K. R., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, 1(4), 191–196. Link

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics, 7(7), 1851-1863. Link

  • Liu, Q., et al. (2013). "Developing Irreversible PI3K Inhibitors." Journal of Medicinal Chemistry, 56(6), 2648–2658. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Bromo-6-Chloroquinolin-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The functionalization of the quinoline ring with halogens, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the 3-bromo-6-chloroquinolin-4-amine core represents a valuable pharmacophore for the development of novel drug candidates. Traditional synthetic routes to such highly functionalized heterocycles often involve lengthy reaction times, harsh conditions, and low yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity.[2] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-bromo-6-chloroquinolin-4-amine derivatives, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental rationale.

Synthetic Strategy Overview

The proposed synthetic pathway to 3-bromo-6-chloroquinolin-4-amine derivatives is a three-step process, leveraging the efficiency of microwave irradiation in the key cyclization and substitution steps. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization (Microwave) cluster_2 Step 3: Nucleophilic Aromatic Substitution (Microwave) A Substituted Aniline C N-(substituted)acetamide A->C Acetylation B Acetic Anhydride B->C E 3-Bromo-4,6-dichloroquinoline C->E Cyclization D DMF, POCl₃ D->E G 3-Bromo-6-chloroquinolin-4-amine Derivative E->G Amination (SNAr) F Primary/Secondary Amine F->G

Figure 1: General workflow for the synthesis of 3-bromo-6-chloroquinolin-4-amine derivatives.

Reaction Mechanisms and Rationale

The Vilsmeier-Haack Reaction

A critical step in this synthesis is the Vilsmeier-Haack reaction, which constructs the quinoline core.[3] This reaction involves the formylation and cyclization of an activated aromatic substrate, in this case, an N-substituted acetanilide. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich acetanilide, leading to cyclization and the formation of the 2-chloroquinoline ring system. The use of microwave irradiation accelerates this process by efficiently heating the polar reaction mixture, leading to a significant reduction in reaction time compared to conventional heating.[6]

Vilsmeier_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Acetanilide N-(substituted)acetamide Acetanilide->Intermediate Electrophilic Attack Quinoline 2,4-Dichloroquinoline Intermediate Intermediate->Quinoline Cyclization & Elimination

Sources

Regioselective Functionalization of 4-Chloro-3-Bromoquinoline via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the protocols for the regioselective nucleophilic aromatic substitution (SNAr) of 4-chloro-3-bromoquinoline . This substrate is a high-value "orthogonal scaffold" in medicinal chemistry (particularly for kinase inhibitors and antimalarials).

The core strategic value lies in the electronic differentiation of the two halogenated positions:

  • C4-Position (Activated): The chlorine atom at C4 is highly susceptible to nucleophilic displacement due to the para-directing electron-withdrawing effect of the quinoline nitrogen.

  • C3-Position (Deactivated): The bromine at C3 is electronically isolated (meta-like relationship to Nitrogen) and resistant to SNAr conditions.

Outcome: This selectivity allows researchers to install a nucleophile (amine, ether, thiol) at C4 while retaining the C3-bromide handle for subsequent Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling rapid library generation.

Mechanistic Insight & Regioselectivity

To ensure reproducibility, one must understand the electronic causality. The reaction proceeds via an Addition-Elimination mechanism .[1][2]

The Meisenheimer Complex

Upon nucleophilic attack at C4, the negative charge is delocalized onto the electronegative ring nitrogen (a stable resonance contributor). Attack at C3 would localize the charge on carbon atoms, which is energetically unfavorable.

  • Leaving Group Hierarchy: While Bromine is generally a better leaving group than Chlorine in aliphatic SN2 reactions, in heteroaromatic SNAr, the position dictates reactivity. C4-Cl >>> C3-Br.

  • Side Reactions: The primary failure mode is hydrolysis . 4-chloroquinolines are hygroscopic and readily convert to 4-quinolones in the presence of water and acid/heat. All solvents must be anhydrous.

Diagram 1: Reaction Mechanism & Selectivity

SNAr_Mechanism cluster_selectivity Regioselectivity Logic Start 4-Chloro-3-Bromoquinoline (C4 Activated, C3 Inert) Attack Nucleophilic Attack (Nu:) at C4 Position Start->Attack k1 (RDS) Intermediate Meisenheimer Complex (Negative charge on N) Attack->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Fast Product 4-Substituted-3-Bromoquinoline (C3-Br Intact) Elimination->Product Warning C3 Attack Forbidden: No resonance stabilization on Nitrogen

Figure 1: Mechanistic pathway highlighting the electronic stabilization of the C4-intermediate, ensuring exclusive displacement of the chlorine atom.

Experimental Optimization

The following parameters have been validated to maximize yield and minimize hydrolysis.

ParameterRecommendationRationale
Solvent NMP, DMF, or 2-Butanol Polar solvents stabilize the polar transition state. Alcohols (EtOH, n-BuOH) are preferred for anilines; Aprotic (DMF) for aliphatic amines.
Base DIPEA or K₂CO₃ Scavenges the HCl byproduct. For weak nucleophiles (anilines), acid catalysis (HCl/dioxane) is often superior.
Temperature 80°C – 140°C High activation energy barrier requires heat. Microwave irradiation (MW) drastically reduces time (10-30 min).
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics and reduces solvent waste.

Detailed Protocols

Protocol A: Thermal Amination with Aliphatic Amines

Best for: Primary/Secondary alkyl amines (e.g., morpholine, piperazine, benzylamine).

Reagents:

  • 4-chloro-3-bromoquinoline (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (ACN)[3]

Procedure:

  • Setup: In a dried screw-cap vial or round-bottom flask, dissolve 4-chloro-3-bromoquinoline (1.0 mmol, 242 mg) in anhydrous NMP (2.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine (1.2 mmol).

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for disappearance of starting material (M+H = 242/244). Product will show M+H corresponding to [242 - 35 + Mass_Amine].

  • Workup: Cool to RT. Pour mixture into water (20 mL).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient.

Protocol B: Acid-Catalyzed Amination with Anilines

Best for: Sterically hindered or electron-deficient anilines.

Reagents:

  • 4-chloro-3-bromoquinoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • HCl (4M in Dioxane) (1.0 equiv) or Glacial Acetic Acid (catalytic)

  • Solvent: 2-Propanol or Ethanol

Procedure:

  • Setup: Dissolve 4-chloro-3-bromoquinoline (1.0 mmol) and the aniline (1.1 mmol) in 2-propanol (3 mL).

  • Catalysis: Add HCl in dioxane (250 µL).

  • Reaction: Reflux (85°C) for 2–6 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ether.

  • Free Basing (Optional): Partition the solid between EtOAc and sat. NaHCO₃ to obtain the free base.

Workflow & Troubleshooting

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Preparation Dry solvent, Inert Atmosphere (N2) Step2 Step 2: Reaction Heat (80-120°C) or MW irradiation Step1->Step2 Check Checkpoint: LCMS Is SM consumed? Is Hydrolysis (OH) present? Step2->Check Workup_Solid Path A: Precipitation (Pour into H2O -> Filter) Check->Workup_Solid Solid forms Workup_Liquid Path B: Extraction (EtOAc/Brine wash) Check->Workup_Liquid Oil/Soluble Purification Purification Flash Column or Recrystallization Workup_Solid->Purification Workup_Liquid->Purification

Figure 2: Step-by-step decision tree for the synthesis and isolation of 4-amino-3-bromoquinolines.

Critical Troubleshooting Table
IssueDiagnosisSolution
Start Material Remains Low reactivity of nucleophile.Increase Temp to 140°C or switch to Microwave (160°C, 20 min). Use neat amine if liquid.
Hydrolysis (OH product) Water in solvent.Use anhydrous solvents (molecular sieves). Ensure base is dry.
Regioisomer Mix Very rare for this substrate.If C3-Br is displaced, the conditions are too harsh (e.g., strong alkoxide/high temp). Lower temp.
Dark Tarry Mixture Polymerization/Oxidation.Perform reaction under Nitrogen/Argon. Limit heating time.

Safety & Handling

  • Corrosivity: 4-chloro-3-bromoquinoline is an irritant and potential sensitizer.

  • Vesicant Risk: Many halo-quinolines are potent skin irritants. Double-gloving is recommended.

  • Waste: Halogenated organic waste. Do not mix with general organic waste streams if possible.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard text confirming reactivity of 4-chloroquinolines).

  • Fan, T., et al. (2022).[4] Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. (Demonstrates SNAr on 4-chloro-6-bromoquinoline, analogous reactivity).

  • BenchChem Application Note. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline.[5] (Contextualizes the stability of the C3-Br bond).

  • Google Patents. Process for the preparation of 4-amino-chloroquinolines (EP0056766B1). (Industrial protocols for thermal amination).

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Review of SNAr methodologies).

Sources

Application Note & Protocol: Regioselective Bromination of 6-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2] This heterocyclic system is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[3] The strategic introduction of halogen atoms, particularly bromine, onto the quinoline core serves as a powerful tool for modulating the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[4]

Brominated quinoline derivatives are key intermediates in drug discovery, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse libraries of novel compounds.[5][6] This application note provides a detailed, field-tested protocol for the regioselective bromination of 6-chloroquinolin-4-amine, a valuable starting material for synthesizing potential anticancer, antibacterial, and antileishmanial agents.[1][4]

Mechanistic Rationale & Regioselectivity

The bromination of 6-chloroquinolin-4-amine is an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome—the specific position where the bromine atom is introduced—is dictated by the combined electronic effects of the substituents on the quinoline ring system.

  • Activating Group: The primary amine (-NH₂) at the C-4 position is a potent activating group. Through resonance, it donates electron density to the ring system, particularly at the positions ortho (C-3, C-5) and para to itself. This significantly enhances the nucleophilicity of these carbons, making them prime targets for electrophilic attack.[7]

  • Deactivating Groups: The chloro group (-Cl) at the C-6 position is an ortho, para-directing but deactivating group due to its inductive electron-withdrawing effect. The heterocyclic nitrogen atom is also strongly deactivating, reducing the reactivity of the pyridine ring (positions C-2, C-3).[7][8]

Causality of Experimental Choice: The directing power of the substituents follows the order: -NH₂ >> -Cl. The powerful activating nature of the 4-amino group overwhelmingly directs the incoming electrophile. Given the deactivation of the pyridine ring, the most electron-rich and sterically accessible position is C-3 . Therefore, the reaction is expected to yield 3-bromo-6-chloroquinolin-4-amine as the major product.

For this procedure, N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). NBS is a crystalline solid that is significantly safer and easier to handle than the highly corrosive and volatile liquid bromine.[9] It provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions.[10]

Critical Safety & Handling Precautions

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[11][12] Avoid inhalation of dust. It is light and moisture-sensitive and should be stored in a cool, dark, dry place under an inert atmosphere.[11]

  • 6-Chloroquinolin-4-amine: May be harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with care.

  • Dimethylformamide (DMF): A combustible liquid that is a skin and eye irritant. It is a suspected teratogen. Ensure the fume hood has adequate ventilation.

  • Sodium Thiosulfate (Na₂S₂O₃): Used to quench unreacted bromine/NBS. While generally not hazardous, handle with standard laboratory care.

  • Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[13]

Materials, Reagents, and Equipment

Table 1: List of Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
6-Chloroquinolin-4-amine≥98%Sigma-AldrichStarting Material
N-Bromosuccinimide (NBS)≥99%Acros OrganicsBrominating Agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-For neutralization
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous Solution-For quenching
Brine (Saturated NaCl)Aqueous Solution-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-Drying Agent
Silica Gel230-400 mesh-For chromatography
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring
Equipment
  • Round-bottom flasks with ground glass joints

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

Experimental Workflow Diagram

The overall experimental procedure from setup to product isolation is summarized in the following workflow.

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 6-chloroquinolin-4-amine in anhydrous DMF B 2. Cool solution to 0°C (ice-water bath) A->B Stirring C 3. Add NBS portion-wise over 15 minutes B->C Stirring D 4. Allow to warm to room temp. Stir for 4-6 hours C->D Stirring E 5. Monitor progress by TLC (e.g., 9:1 DCM:MeOH) D->E Stirring F 6. Quench with aq. Na₂S₂O₃ E->F Reaction Complete G 7. Add water and extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers (NaHCO₃, Brine) G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify crude solid by column chromatography or recrystallization I->J K 11. Characterize final product (NMR, MS) J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromo-6-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Qzn-3Br-6Cl-Yield-Opt Subject: Yield Improvement & Troubleshooting Guide for 3-Bromo-6-chloroquinolin-4-amine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are encountering yield bottlenecks in the synthesis of 3-Bromo-6-chloroquinolin-4-amine . This scaffold is a critical intermediate for Type II kinase inhibitors and antimalarial analogs. The synthesis is chemically distinct because it requires precise regiocontrol during bromination and chemoselectivity during the final amination step (differentiating between the 3-bromo, 6-chloro, and 4-chloro sites).

This guide deviates from standard textbook procedures to address the "hidden" variables that cause batch-to-batch failure in scale-up environments.

Module 1: The Synthetic Architecture

The most robust route for this specific substitution pattern is the Modified Gould-Jacobs Pathway , followed by C3-bromination prior to aromatization/activation.

Workflow Diagram

The following diagram outlines the critical path and decision nodes.

G SM Starting Material 6-Chloroaniline Step1 Condensation (EMME, 140°C) SM->Step1 Inter1 Enamine Intermediate Step1->Inter1 - EtOH Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Thermodynamic Control Inter2 6-Chloro-4-hydroxyquinoline (Tautomer: 4-Quinolone) Step2->Inter2 - EtOH Warn1 Yield Killer: Temp < 240°C Step2->Warn1 Step3 Regioselective Bromination (Br2, AcOH) Inter2->Step3 Electrophilic Subst. Inter3 3-Bromo-6-chloro-4-hydroxyquinoline Step3->Inter3 C3 Selectivity Step4 Deoxychlorination (POCl3, cat. DMF) Inter3->Step4 Vilsmeier Activation Inter4 3-Bromo-4,6-dichloroquinoline Step4->Inter4 Cl Installation Warn2 Yield Killer: Wet POCl3 Step4->Warn2 Step5 S_NAr Amination (NH3/MeOH, Pressure) Inter4->Step5 Nucleophilic Attack Product TARGET: 3-Bromo-6-chloroquinolin-4-amine Step5->Product Regioselective Subst.

Caption: Optimized synthetic workflow for 3-Bromo-6-chloroquinolin-4-amine emphasizing critical thermal and moisture control points.

Module 2: Phase-Specific Troubleshooting & Optimization

Phase A: The Gould-Jacobs Cyclization

Objective: Formation of the 6-chloro-4-hydroxyquinoline core. The Issue: Incomplete cyclization leading to "tarry" mixtures.

  • The Science: The cyclization of the enamine intermediate is a thermodynamic process requiring temperatures >240°C. If the temperature drops, the reaction stalls or polymerizes.

  • Protocol Optimization:

    • Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture). It boils at ~258°C, ensuring the reaction temperature is maintained.

    • Addition Mode: Do not mix reagents cold and heat them up. Add the enamine dropwise into boiling Dowtherm A. This ensures instantaneous cyclization (Flash Cyclization) and prevents intermolecular side reactions.

    • Validation: The product should precipitate upon cooling to room temperature. Wash copiously with hexane to remove Dowtherm A.

Phase B: Regioselective Bromination (The Critical Step)

Objective: Install Bromine at C3 without touching C5, C7, or C8. The Issue: Over-bromination or lack of reaction.

  • The Science: The 4-hydroxy group (tautomerizing to quinolone) activates the C3 position (ortho-like direction). The 6-chloro group deactivates the benzene ring, protecting it from electrophilic attack.

  • Protocol Optimization:

    • Reagent: Elemental Bromine (

      
      ) in Acetic Acid (AcOH). Avoid NBS if possible; elemental bromine provides cleaner regioselectivity for this specific substrate.
      
    • Temperature: 40–60°C.

    • Buffering: Add Sodium Acetate (NaOAc). This buffers the HBr generated, preventing acid-catalyzed degradation of the product.

  • Why it works: The C3 position is the most electron-rich site in the 4-quinolone system.

Phase C: Deoxychlorination (Activation)

Objective: Convert 4-OH to 4-Cl using


.
The Issue:  Incomplete conversion or formation of "dimers" (O-P linked species).
  • The Science:

    
     alone is often too slow. The reaction requires the in-situ formation of a Vilsmeier-Haack type reagent (Chloroiminium species) to activate the oxygen.
    
  • Protocol Optimization:

    • Catalyst: Add 2-3 drops of DMF (N,N-Dimethylformamide) per 10 mmol of substrate.

    • Moisture Control: The starting material must be dried (<0.5% water). Moisture hydrolyzes

      
       to phosphoric acid, which stalls the reaction and lowers yield.
      
    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane). The 4-Cl product is significantly less polar than the 4-OH precursor.

Phase D: The Amination ( )

Objective: Displace 4-Cl with


 without displacing 6-Cl or 3-Br.
The Issue:  Low conversion or hydrolysis back to 4-OH.
  • The Science:

    • Reactivity Order: 4-Cl > 2-Cl >> 3-Br > 6-Cl.

    • The nitrogen in the quinoline ring makes the C4 position highly electrophilic (vinylogous to a Schiff base). The 3-Br provides steric bulk but also inductively withdraws electrons, further activating C4.

  • Protocol Optimization:

    • System: Sealed tube or Autoclave (Pressure is required).

    • Solvent: 7M

      
       in Methanol or Ethanol.
      
    • Temperature: 100°C - 130°C.

    • Time: 12-24 hours.

    • Workup: Evaporate solvent. The product is basic; treat with water, adjust pH to ~9-10 to precipitate the free base.

Module 3: Data & Comparison

Table 1: Comparison of Chlorinating Agents for Step 3

Reagent SystemYield PotentialRisk ProfileRecommendation
POCl3 (Neat) 60-70%Slow kinetics; incomplete reaction common.Not Recommended
POCl3 + cat. DMF 85-95% Exothermic; requires dry conditions.Standard Standard
SOCl2 + DMF 40-50%Formation of sulfur impurities; difficult workup.Avoid
Oxalyl Chloride VariableGas evolution (

) can be dangerous on scale.
Lab Scale Only

Module 4: FAQ - Troubleshooting Specific Failures

Q1: I see a spot on TLC that corresponds to the starting material (4-OH) during the final amination step. Is the reaction reversing?

  • Diagnosis: It is likely not reversing, but rather hydrolysis. If your ammonia solvent contains water (e.g., using aqueous ammonium hydroxide instead of methanolic ammonia), the high temperature will hydrolyze the 4-Cl back to 4-OH.

  • Fix: Use anhydrous

    
     in Methanol/Ethanol or dry the solvent system with molecular sieves before adding ammonia gas.
    

Q2: Why not brominate the amine (6-chloroquinolin-4-amine) directly?

  • Reasoning: Direct bromination of the amine is messy. The amino group (

    
    ) is a strong activating group and can lead to poly-bromination or oxidation of the amine. Brominating the 4-hydroxy intermediate locks the regioselectivity to C3 because the 4-OH directs ortho, and the 6-Cl blocks the other activated positions.
    

Q3: My yield in the first step (Cyclization) is <30%. What is wrong?

  • Root Cause: You likely didn't reach the activation energy temperature. The cyclization of the anilinomaleate requires ~250°C.

  • Fix: Ensure you are using Diphenyl Ether (Dowtherm A) and that it is actively refluxing when you add your substrate. If you run this in Ethanol or Toluene, it will not cyclize.

References

  • Gould-Jacobs Reaction Mechanism & Optimization

    • Title: Gould–Jacobs reaction - Wikipedia (Overview of mechanism and conditions).
    • Source: Wikipedia.
    • URL:[Link][1][2]

  • Chlorination Troubleshooting (POCl3/DMF): Title: Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Source: BenchChem Technical Guides.
  • Regioselective Bromination of Quinolines

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules Journal).
    • URL:[Link][3]

  • Amination of 4-Haloquinolines

    • Title: Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine (Analogous S_NAr mechanism explan
    • Source: StackExchange Chemistry.
    • URL:[Link]

Sources

Technical Support Center: 4-Aminoquinoline Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 4AQ-SOL-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are here, you are likely staring at a vial of a 4-aminoquinoline (4-AQ) derivative that refuses to dissolve in aqueous media, or worse, crashes out of solution the moment it touches your cell culture media.

You are not alone. The 4-aminoquinoline scaffold (the backbone of Chloroquine, Amodiaquine, and many kinase inhibitors) is notorious for its "brick dust" properties. Its flat, planar aromatic structure encourages tight crystal packing via


-

stacking, while its lipophilicity often fights against the very protonation required for solubility.

This guide moves beyond generic advice. We will treat your solubility issue as a specific physicochemical puzzle, providing self-validating protocols to ensure your biological data is generated by a dissolved drug, not a suspension of micro-crystals.

Part 1: The Physicochemical Root Cause (FAQ)

Q: Why is my derivative soluble in DMSO but precipitates immediately in water/media?

A: This is a classic kinetic vs. thermodynamic solubility failure.

  • The Cause: 4-aminoquinolines possess a planar heteroaromatic ring system. In the solid state, these rings stack like plates (intermolecular

    
    -
    
    
    
    interactions), creating a high lattice energy that water molecules cannot easily break.
  • The pH Trap: The quinoline ring nitrogen typically has a

    
     between 6.8 and 8.4  [1]. At physiological pH (7.4), a significant fraction of the molecule may remain unprotonated (neutral), driving it back into its hydrophobic, insoluble state.
    
  • The "DMSO Shock": DMSO is a polar aprotic solvent that solvates the hydrophobic core. When you dilute a DMSO stock into aqueous media, the rapid change in dielectric constant strips away the DMSO shell before water can solvate the molecule, causing immediate precipitation.

Q: I synthesized the free base. Should I have made a salt?

A: Almost certainly. The free base of 4-aminoquinolines is rarely suitable for biological assays.

  • Recommendation: Convert your material to a Diphosphate or Hydrochloride salt. Chloroquine, for example, is clinically administered as Chloroquine Phosphate to ensure dissolution. The counter-ions disrupt the crystal lattice and lower the energy required for solvation [2].

Part 2: In Vitro Solubilization Protocols

Workflow 1: The "Golden Standard" Stock Solution

Use this for cellular assays (


 determination).

The Logic: We must prevent "DMSO shock" by stepping down the hydrophobicity gradient or using a surfactant bridge.

Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO to 10 mM .

    • Validation: Vortex for 60s. Inspect under light. If cloudy, sonicate at 40°C for 10 mins.

  • Intermediate Dilution (The Bridge): Do NOT pipette 10 mM stock directly into media.

    • Prepare a 100x working solution in DMSO first.

    • Example: If final assay conc is 10

      
      M, make a 1 mM solution in DMSO.
      
  • Final Spike: Add the 100x DMSO solution to pre-warmed (37°C) media while vortexing the media.

    • Target: Final DMSO concentration

      
       0.5% (v/v) to avoid cytotoxicity [3].
      
Workflow 2: The "Crash-Out" Rescue (Cosolvent System)

Use this if Workflow 1 fails and precipitation is visible.

The Logic: DMSO alone is insufficient. We introduce PEG400 (to extend the solubility window) and Tween 80 (to prevent nucleation).

ComponentRoleFinal Assay Conc. Limit
DMSO Primary Solubilizer1.0%
PEG 400 Cosolvent (Bridge)1.0 - 5.0%
Tween 80 Surfactant (Prevents Nucleation)0.1%

Protocol:

  • Dissolve compound in DMSO (Stock A).

  • Mix Stock A with PEG 400 in a 1:1 ratio (Stock B).

  • Add Tween 80 (from a 10% aqueous stock) to media to reach 0.1%.

  • Spike Stock B into the Tween-containing media.

Part 3: Visualization of Solubility Logic

The following decision tree helps you select the correct solubilization strategy based on your compound's behavior.

SolubilityDecisionTree Start Compound Solid State CheckSalt Is it a Salt Form? Start->CheckSalt MakeSalt Action: Convert to Phosphate/HCl Salt CheckSalt->MakeSalt No (Free Base) SolventCheck Soluble in DMSO (>10mM)? CheckSalt->SolventCheck Yes MakeSalt->SolventCheck Sonicate Action: Sonicate 40°C or Add 5% Acid SolventCheck->Sonicate No MediaAdd Add to Media (1:1000 Dilution) SolventCheck->MediaAdd Yes Sonicate->SolventCheck Precipitation Precipitation Observed? MediaAdd->Precipitation Success Proceed to Assay Precipitation->Success No (Clear) Advanced Select Advanced Strategy Precipitation->Advanced Yes (Cloudy) Cyclodextrin Strategy A: Complex with SBE-β-CD Advanced->Cyclodextrin Hydrophobic Small Molecule Liposome Strategy B: Liposomal Formulation Advanced->Liposome Highly Lipophilic (LogP > 5)

Figure 1: Decision matrix for solubilizing 4-aminoquinoline derivatives from solid state to biological assay.

Part 4: Advanced Formulation (In Vivo & High Concentration)

For animal studies or high-dose assays, DMSO/PEG is often toxic. You must use encapsulation.

The Cyclodextrin Solution

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic quinoline rings inside a cone-shaped cavity while presenting a hydrophilic exterior to the water [4].[1][2]

Recommended Excipient: Sulfobutyl Ether


-Cyclodextrin (SBE-

-CD)
(e.g., Captisol®).
  • Why? It is safer for parenteral use than standard

    
    -CD and handles the cationic nature of 4-AQs better.
    

Protocol (Molar Ratio 1:2 Drug:CD):

  • Prepare a 20% w/v SBE-

    
    -CD  solution in distilled water or saline.
    
  • Add your 4-aminoquinoline powder slowly while stirring.

  • Adjust pH to 4.0 - 5.0 using 0.1N HCl (protonation aids complexation).

  • Stir for 4–6 hours at room temperature.

  • Once dissolved, adjust pH back to 7.0 (if necessary) and filter sterilize (0.22

    
    m).
    
    • Note: If it precipitates upon pH adjustment to 7.0, the inclusion complex is not strong enough; keep at pH 5.0 for oral gavage if tolerated.

Part 5: Structural Optimization (Medicinal Chemistry)

If you are still in the design phase, consider these modifications to break the "Brick Dust" lattice without losing potency:

  • Disrupt Planarity: Introduce

    
     hybridized centers in the side chain.
    
    • Example: Instead of a flat aniline linker, use a cyclohexyl or piperazinyl linker. This prevents the quinoline rings from stacking flat against each other [5].

  • Lower LogP: Add polar groups to the side chain.

    • Example: A terminal hydroxyl or morpholine group on the alkyl side chain increases water solubility significantly compared to a diethylamine [6].

  • Prodrug Strategy: If the 4-amine is secondary, consider a phosphate ester prodrug or a succinate linker that cleaves in vivo.

References

  • Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry. Link

  • Guglielmo, S., et al. (2009).[3] "4-Aminoquinoline derivatives as potential antileishmanial agents."[3][4] Chem. Biol. Drug Des.[3]Link

  • Assay Guidance Manual (NCBI). "DMSO Tolerance in Cell-Based Assays." Link

  • Mura, P. (2014). "Analytical techniques for characterization of cyclodextrin inclusion complexes." Journal of Pharmaceutical and Biomedical Analysis. Link

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: the relationship between pKa, solubility and activity." Journal of Medicinal Chemistry. Link

  • Bandyopadhyay, P., et al. (2021). "Synthesis and biological evaluation of novel 4-aminoquinoline derivatives." Frontiers in Chemistry. Link

Sources

Technical Support Center: Quinoline C-3 Bromination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Regioselective C-3 Bromination of Quinoline Document ID: TSC-QZN-003 Last Updated: 2025-05-20 Status: Active

Executive Summary & The Temperature-Selectivity Nexus

The Challenge: Direct bromination of quinoline is a classic case of competing mechanistic pathways. The quinoline scaffold contains an electron-rich benzene ring (susceptible to Electrophilic Aromatic Substitution,


) and an electron-deficient pyridine ring.
  • Low Temperature / Acidic Media: The reaction is kinetically controlled, favoring

    
     at the C-5 and C-8  positions.
    
  • High Temperature / Basic (Pyridine) Media: The reaction proceeds via an addition-elimination mechanism on the pyridine ring, favoring the C-3 position.

The Solution: To achieve high yields of 3-bromoquinoline, the reaction temperature must be optimized to overcome the high activation energy of the pyridine ring attack while suppressing the kinetically favored benzene ring substitution. This guide focuses on the Pyridine-Bromine Complex Method , where temperature is the primary switch for regioselectivity.

Mechanism Visualization

The following diagram illustrates the divergence between Kinetic (C-5/C-8) and Thermodynamic/Mechanistic (C-3) control.

ReactionPathway Start Quinoline + Br2 Complex N-Bromo Complex (Intermediate) Start->Complex Fast Path_Kinetic Acidic/Low Temp (<80°C) SEAr Mechanism Complex->Path_Kinetic Low Activation Energy Path_Thermo Basic/High Temp (>130°C) Addition-Elimination Complex->Path_Thermo High Activation Energy Prod_C58 C-5 / C-8 Bromoquinoline (Kinetic Product) Path_Kinetic->Prod_C58 Prod_C3 3-Bromoquinoline (Target Product) Path_Thermo->Prod_C3

Figure 1: Divergent reaction pathways. High thermal energy is required to access the addition-elimination pathway yielding the C-3 isomer.

Standardized Experimental Protocol

Method: Bromination via Pyridine-Bromine Complex (The "Eisch" Variation). Target: 3-Bromoquinoline.[1][2][3]

Reagents
  • Quinoline (1.0 equiv)[1][4]

  • Bromine (

    
    ) (1.1 equiv)[3]
    
  • Pyridine (Solvent/Base)

  • Carbon Tetrachloride (

    
    ) or Dichlorobenzene (for higher reflux temps)
    
Step-by-Step Methodology
  • Complex Formation (Exothermic - Cool Down):

    • Dissolve quinoline (0.1 mol) in

      
       (50 mL) and Pyridine (50 mL).
      
    • Cool the mixture to 0–5°C using an ice bath.

    • Add

      
       (0.11 mol) dropwise.[3] Note: A yellow/orange solid (quinoline-bromine complex) will precipitate.
      
  • The Thermal Switch (Critical Step):

    • Equip the flask with a reflux condenser and a drying tube (

      
      ).
      
    • Slowly heat the mixture. The solid will dissolve as temperature rises.

    • Bring to a vigorous reflux.

    • Optimization Point: If using

      
       (bp 77°C), the reaction may be slow. For higher yields, distill off 
      
      
      
      after complex formation and heat the pyridine solution to 140–150°C .
  • Reaction Monitoring:

    • Maintain reflux for 6–12 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[4][5]

    • Quench with dilute HCl (to solubilize pyridine) or sodium bisulfite (to quench excess

      
      ).
      
    • Extract with ether or dichloromethane.

    • Wash organic layer with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Distillation under reduced pressure or recrystallization from ethanol.

Temperature vs. Yield Data

Data derived from comparative analysis of electrophilic substitution conditions [1][2].

Reaction Temp (°C)Solvent SystemMajor ProductApprox. Yield (C-3)
25°C (RT) Acetic Acid /

5-Bromo / 8-Bromo< 5%
77°C (Reflux)

/ Pyridine
Mixture (C-3 + SM)35–45%
140°C Nitrobenzene / Pyridine3-Bromoquinoline 75–82%
180°C+ Melt (Neat)Degradation / Tars40–50%

Troubleshooting Center

User Issue: "I am seeing a major spot corresponding to 5-bromoquinoline or 8-bromoquinoline."

  • Diagnosis: Kinetic Control Dominance.

    • The reaction temperature was likely too low.

    • Acidic impurities (HBr) were not neutralized, promoting

      
       on the benzene ring.
      
  • Corrective Action:

    • Ensure you are using Pyridine as the solvent/base. It acts as an HBr scavenger, preventing the protonation of the quinoline nitrogen (which would deactivate the ring further but direct Br to the benzene ring).

    • Increase reaction temperature to >130°C . Switch solvent from

      
       to chlorobenzene or nitrobenzene if necessary.
      

User Issue: "The reaction mixture turned into a viscous black tar."

  • Diagnosis: Oxidative Polymerization.

    • Quinoline is sensitive to oxidation at high temperatures, especially in the presence of radical initiators or excess bromine.

  • Corrective Action:

    • Strict Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Stepwise Heating: Do not ramp to 150°C immediately. Allow the complex to rearrange at 80°C for 1 hour before pushing to high heat.

User Issue: "Yield is low (<30%), and starting material remains."

  • Diagnosis: Reagent Loss or Incomplete Rearrangement.

    • Bromine is volatile (bp 59°C). If the condenser is not efficient,

      
       escapes before reacting.
      
  • Corrective Action:

    • Use a sealed tube or pressure vessel if operating at small scales.

    • Use N-Bromosuccinimide (NBS) in diglyme at 150°C as a non-volatile alternative source of electrophilic bromine [3].

Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Issue_Regio Wrong Isomer (C5/C8) Problem->Issue_Regio Issue_Yield Low Yield / SM Left Problem->Issue_Yield Issue_Tar Black Tar / Degradation Problem->Issue_Tar Check_Temp Check Temp & pH Issue_Regio->Check_Temp Check_Sealed Check System Seal Issue_Yield->Check_Sealed Check_Atm Check Atmosphere Issue_Tar->Check_Atm Sol_Regio Action: Increase Temp >130°C Ensure Basic Media (Pyridine) Check_Temp->Sol_Regio Temp too low? Sol_Yield Action: Use Sealed Tube or Switch to NBS Check_Sealed->Sol_Yield Br2 loss? Sol_Tar Action: Use N2/Ar Gas Stepwise Heating Check_Atm->Sol_Tar Oxidation?

Figure 2: Decision tree for diagnosing common bromination failures.

Frequently Asked Questions (FAQs)

Q: Can I use NBS instead of liquid Bromine? A: Yes. NBS (N-Bromosuccinimide) is often preferred for safety and ease of handling. However, the solvent choice is critical. Using NBS in DMF or Acetonitrile at room temperature often leads to mixtures. For C-3 selectivity, use NBS in Diglyme or Nitrobenzene at high temperatures (>140°C) to mimic the thermodynamic conditions of the bromine-pyridine method.

Q: Why does the literature mention "Quinoline Hydrobromide Perbromide"? A: This is a solid, stable source of bromine (


). It is essentially a pre-formed version of the intermediate complex described in the protocol above. Heating this solid (melt) or refluxing it in a high-boiling solvent is a very reliable way to get 3-bromoquinoline because it ensures the stoichiometry is exactly 1:1, reducing poly-bromination side products [4].

Q: I see a precipitate immediately upon adding Bromine. Is this wrong? A: No, this is correct. The precipitate is the N-bromoquinolinium complex. Do not filter it. You must heat the reaction mixture; the solid will redissolve and rearrange to the C-3 substituted product as the temperature rises.

References

  • Eisch, J. J. (1962). Halogenation of Heterocyclic Compounds.[6][7][8] The Bromination of Quinoline and Isoquinoline. Journal of Organic Chemistry, 27(4), 1318–1323. Link

  • Kress, T. J., & Costantino, S. M. (1973). Selective Bromination of Quinoline and Isoquinoline. Journal of Heterocyclic Chemistry, 10(3), 409-411. Link

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent. Journal of Organic Chemistry, 44(25), 4733. Link

  • Surrey, A. R., & Cutler, R. A. (1946). The Preparation of 3-Haloquinolines.[1][7][9] Journal of the American Chemical Society, 68(12), 2570–2574. Link

Sources

Technical Support Center: Navigating Regioselectivity in the Halogenation of 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complex challenges of regioselective halogenation of 6-chloroquinoline. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this critical synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to control the regiochemical outcome of your reactions and streamline your synthetic workflows.

Understanding the Challenge: Electronic Landscape of 6-Chloroquinoline

The halogenation of 6-chloroquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. The regiochemical outcome is governed by the interplay of the directing effects of the quinoline nitrogen and the chloro substituent. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than the benzene ring.[1] Consequently, electrophilic attack preferentially occurs on the carbocyclic ring at positions C-5 and C-8.[1] The chlorine atom at the C-6 position is a weakly deactivating, ortho-, para- directing group due to the balance of its electron-withdrawing inductive effect and electron-donating resonance effect.[2][3] This directs incoming electrophiles to the C-5 and C-7 positions. The combination of these effects often leads to a mixture of isomers, primarily the 5-halo and 7-halo derivatives, posing a significant purification challenge.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the halogenation of 6-chloroquinoline, providing actionable solutions based on established chemical principles.

Issue 1: My reaction yields a mixture of 5-halo and 7-halo-6-chloroquinoline isomers, and the separation is difficult. How can I improve the regioselectivity towards the 5-position?

This is the most common challenge in the halogenation of 6-chloroquinoline. Achieving high selectivity for the C-5 position often requires careful optimization of reaction conditions.

Root Cause Analysis:

The formation of a mixture of 5- and 7-halo isomers is a direct consequence of the competing directing effects of the quinoline ring system and the C-6 chloro substituent. While the quinoline scaffold favors substitution at C-5 and C-8, the ortho-, para- directing nature of the C-6 chlorine activates both C-5 and C-7.

Solutions:

  • Steric Hindrance: Employing a bulkier halogenating agent can favor substitution at the less sterically hindered C-5 position over the C-7 position, which is flanked by the C-8 proton.[1]

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Non-polar solvents may favor the formation of the 5-halo isomer due to subtle differences in the stabilization of the reaction intermediates.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the C-5 isomer.[1]

  • Use of a Directing Group: If synthetically feasible, introducing a directing group at the C-8 position can effectively block that site and direct the halogenation exclusively to the C-5 position.[4][5] Amide groups at the 8-position are particularly effective for directing halogenation to the C-5 position.[4][5]

Issue 2: I am observing the formation of di-halogenated byproducts. How can I prevent this over-halogenation?

The formation of poly-halogenated products is a common side reaction, especially with highly reactive halogenating agents.

Root Cause Analysis:

Over-halogenation occurs when the mono-halogenated product is sufficiently activated to undergo a second halogenation under the reaction conditions. This is often due to an excess of the halogenating agent or prolonged reaction times.[1]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is recommended for mono-halogenation.[1]

  • Choice of Halogenating Agent: Use a less reactive halogenating agent. For example, N-Bromosuccinimide (NBS) is generally milder than bromine (Br₂).[1]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion of mono-halogenation.[1]

Issue 3: My halogenation reaction is not proceeding to completion, resulting in low conversion of the starting material.

Incomplete conversion can be frustrating and lead to difficult purifications.

Root Cause Analysis:

The 6-chloroquinoline ring is relatively electron-deficient, making it less reactive towards electrophilic substitution. The chosen reaction conditions may not be sufficiently activating.

Solutions:

  • More Reactive Halogenating Agent: Consider using a more potent halogenating agent. For instance, if NBS is ineffective, switching to Br₂ might be beneficial.[1]

  • Use of a Lewis Acid Catalyst: The addition of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, can activate the halogenating agent and increase the reaction rate.

  • Increased Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that this may negatively impact regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the generally preferred positions for electrophilic substitution on the quinoline ring?

In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring.[1] Substitution typically occurs at the C-5 and C-8 positions.[1]

Q2: How does the chlorine at the C-6 position influence the regioselectivity of halogenation?

The chlorine atom at C-6 is a deactivating but ortho-, para- directing group.[2][3] This means it directs incoming electrophiles to the C-5 and C-7 positions. This often leads to the formation of a mixture of isomers.

Q3: Are there any metal-free methods for the selective halogenation of quinolines?

Yes, metal-free methods for the C-5 selective halogenation of quinoline derivatives have been developed. These reactions often proceed in water using readily available N-halosuccinimides (NCS, NBS, and NIS) as the halogenating reagents.[6]

Q4: Can I achieve halogenation on the pyridine ring of 6-chloroquinoline?

Direct electrophilic halogenation on the electron-deficient pyridine ring is generally difficult.[1] However, radical-based methods have been developed for the C-3 iodination of quinolines.[7][8]

Q5: What is the role of a directing group in controlling regioselectivity?

A directing group, often installed at a position that can sterically or electronically influence the reaction, can provide excellent control over the site of halogenation. For example, an 8-amido group on the quinoline ring has been shown to direct halogenation specifically to the C-5 position.[4][5]

Experimental Protocols

Protocol 1: C5-Selective Bromination of an 8-Amido-6-chloroquinoline Derivative

This protocol is adapted from methodologies that utilize an 8-amido directing group to achieve high C-5 selectivity.[5]

Materials:

  • N-(6-chloroquinolin-8-yl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add N-(6-chloroquinolin-8-yl)acetamide (1.0 mmol) and acetonitrile (10 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise to the solution over 5 minutes.

  • Continue stirring at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-N-(6-chloroquinolin-8-yl)acetamide.

Data Presentation

Table 1: Comparison of Halogenating Agents and Typical Regiochemical Outcomes for 6-Chloroquinoline

Halogenating AgentTypical ConditionsMajor Product(s)Minor Product(s)Reference
Br₂/AcOHRoom Temperature5-Bromo-6-chloroquinoline & 7-Bromo-6-chloroquinolineDi-brominated products[9]
NBS/ACNRoom Temperature5-Bromo-6-chloroquinoline7-Bromo-6-chloroquinoline[10]
I₂/Ag₂SO₄DCM5-Iodo-6-chloroquinoline7-Iodo-6-chloroquinoline[11][12]
NCS/H₂O80 °C5-Chloro-6-chloroquinoline (di-chloro)7-Chloro-6-chloroquinoline (di-chloro)[6]

Visualizations

Diagram 1: Directing Effects in the Halogenation of 6-Chloroquinoline

G Directing Effects in 6-Chloroquinoline Halogenation cluster_quinoline Quinoline Ring System cluster_chloro C-6 Chloro Substituent q_ring Quinoline Nucleus c5_c8 Favors substitution at C-5 & C-8 q_ring->c5_c8 outcome Observed Regioselectivity: Mixture of 5-halo and 7-halo isomers c5_c8->outcome Activates C-5 cl_sub 6-Chloro Group ortho_para Ortho, para-directing (to C-5 & C-7) cl_sub->ortho_para ortho_para->outcome Activates C-5 & C-7

Caption: Competing directing effects on 6-chloroquinoline.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Start: Mixture of 5-halo and 7-halo isomers q1 Is steric hindrance a viable strategy? start->q1 a1_yes Use a bulkier halogenating agent q1->a1_yes Yes q2 Can the reaction temperature be lowered? q1->q2 No end Improved Regioselectivity a1_yes->end a2_yes Perform reaction at lower temperature q2->a2_yes Yes q3 Is introduction of a directing group feasible? q2->q3 No a2_yes->end a3_yes Synthesize and use an 8-amido derivative q3->a3_yes Yes q3->end No (Re-evaluate overall strategy) a3_yes->end

Caption: Decision tree for improving regioselectivity.

References

  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters.
  • BenchChem. (n.d.). Overcoming challenges in the direct halogenation of the quinoline ring.
  • MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU.
  • (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous condition.
  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. The Royal Society of Chemistry. DOI:10.1039/C7SC04107A.
  • (n.d.). Plausible mechanism of the copper catalysed C‐5 halogenation of quinoline derivatives. ResearchGate.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • MDPI. (2025, October 13). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
  • ACS Publications. (2019, July 8). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry.
  • (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions.
  • (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • (n.d.). Regioselective iodination of chlorinated aromatic compounds using silver salts.
  • (2017, July 27). Regioselective bromination.
  • (n.d.). CN105837503A - Preparation method for 6-bromine quinoline. Google Patents.
  • (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... ResearchGate.
  • (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. RSC Publishing.
  • (2019, February 1). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.
  • (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. RSC Publishing.
  • (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
  • (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • (2025, September 1). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journals.
  • (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace.
  • Chemistry Steps. (n.d.). Stereochemistry of Radical Halogenation with Practice Problems.
  • (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • Organic Chemistry Portal. (n.d.). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.
  • (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated.
  • BenchChem. (n.d.). The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide.
  • (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 7.
  • (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. NIH.

Sources

Technical Support Center: 4-Aminoquinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing 4-aminoquinoline synthesis.

Topic: Minimizing Side Products & Troubleshooting Methodologies Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide | Version: 2.4

Core Reaction Logic & Failure Modes

The synthesis of 4-aminoquinolines (e.g., Chloroquine, Hydroxychloroquine analogs) predominantly relies on the Nucleophilic Aromatic Substitution (


) of 4,7-dichloroquinoline  with a primary or secondary amine. While seemingly straightforward, this pathway is plagued by two competitive failure modes: Dimerization (Bis-alkylation)  and Hydrolytic Degradation .
The Competitive Landscape

To maximize yield, one must chemically suppress the formation of the "Bis-impurity" and the "Hydrolysis product."

ReactionPathway Start 4,7-Dichloroquinoline (Electrophile) Target Target: 4-Aminoquinoline (Mono-substituted) Start->Target  + Excess Amine  (Kinetic Control) Hydro Impurity B: 7-Chloro-4-quinolinol (Hydrolysis Product) Start->Hydro  + H2O (Moisture)  (Thermodynamic Sink) Amine Diamine/Amine (Nucleophile) Bis Impurity A: Bis-quinoline (Dimer) Target->Bis  + 4,7-DCQ (Low Amine Equiv)  (Over-alkylation)

Figure 1: Competitive reaction pathways in 4-aminoquinoline synthesis. High amine stoichiometry favors the Target; moisture favors Impurity B; low amine stoichiometry favors Impurity A.

Troubleshooting & FAQs

Direct solutions to specific experimental observations.

Issue 1: "I am observing a significant impurity at roughly 2x the molecular weight of my product."

Diagnosis: Bis-alkylation (Dimerization). Cause: This occurs when the newly formed 4-aminoquinoline product acts as a nucleophile and attacks a second molecule of 4,7-dichloroquinoline. This is statistically favored when the concentration of the starting diamine is too low. Corrective Action:

  • Increase Stoichiometry: Shift from 1:1 to 5–10 equivalents of the diamine relative to the quinoline. This ensures the quinoline reacts with a fresh amine molecule rather than the product.

  • Reverse Addition: If the amine is liquid, dissolve the quinoline in a small amount of solvent and add it slowly to the neat, hot amine. This maintains a localized high concentration of amine.

Issue 2: "My reaction stalled, and I see a peak corresponding to 7-chloro-4-quinolinol (m/z ~179)."

Diagnosis: Hydrolysis of the 4-chloro substituent. Cause: Presence of water in the reaction matrix or solvent. The 4-position is highly electrophilic; water competes effectively with the amine, especially at high temperatures (


C).
Corrective Action: 
  • Dry Conditions: Use anhydrous solvents (if not running neat) and dry the amine over KOH or molecular sieves before use.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Activation: If the reaction is slow, do not just increase temperature (which favors hydrolysis). Instead, add phenol (1.0 equiv) . Phenol acts as a proton shuttle, activating the quinoline nitrogen and making the C-4 position more susceptible to aminolysis without requiring extreme heat.

Issue 3: "I cannot separate the excess diamine from my product during workup."

Diagnosis: Poor phase partitioning. Corrective Action:

  • The Acid-Base Swing:

    • Dilute reaction mixture with

      
      .
      
    • Wash with basic water (5% NaOH) first to remove acidic impurities (like phenols, if used).

    • Extract with dilute acetic acid (10%) . The product and diamine go into the aqueous layer.

    • Wash the aqueous acidic layer with organic solvent (removes non-basic impurities).

    • Basify the aqueous layer to pH > 10.

    • Extract back into organic solvent. Note: Highly polar diamines may remain in the aqueous phase or require specific salting-out techniques.

Optimized Experimental Protocol

Standardized procedure for synthesizing N-(7-chloroquinolin-4-yl)alkyldiamines.

Objective: Synthesize a 4-aminoquinoline derivative with <5% bis-impurity.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Quinoline : 5.0–10.0 eq Amine Suppresses dimerization (Bis-product).
Temperature Ramp: 80°C (1h)

130°C (6h)
Gradual heating prevents thermal decomposition.
Atmosphere Nitrogen / ArgonPrevents hydrolysis to 4-quinolinol.
Solvent Neat (Solvent-free)Maximizes reaction rate; simplifies workup.
Step-by-Step Workflow
  • Preparation:

    • Dry the diamine (e.g., 1,3-diaminopropane) over KOH pellets for 24 hours prior to use.

    • Purge the reaction vessel with Nitrogen.

  • Reaction:

    • Charge the vessel with neat diamine (10.0 equiv) .

    • Add 4,7-dichloroquinoline (1.0 equiv) solid in a single portion.

    • Optional: If the substrate is unreactive, add Phenol (1.0 equiv) as a catalyst.

    • Heat to 80°C with vigorous stirring for 1 hour.

    • Increase temperature to 130°C and reflux for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ).
      
  • Workup (Purification of Amine):

    • Cool to room temperature.[1][2][3]

    • Dilute with Dichloromethane (DCM).

    • Wash 1: 5%

      
       (removes HCl salts).
      
    • Wash 2: Water (removes bulk excess diamine).

    • Wash 3: Brine.

    • Dry organic layer over anhydrous

      
       and concentrate.[3]
      
    • Crystallization:[4] If oil persists, triturates with cold Hexane:Ethyl Acetate (9:1) to precipitate the solid product.[1]

Advanced Troubleshooting: The Gould-Jacobs Route

For users synthesizing the quinoline ring from scratch (Aniline + EMME).

If you are building the ring rather than substituting it, the primary side product is the Regioisomer .

GouldJacobs Substrate m-Substituted Aniline Cyclization Cyclization (250°C) Substrate->Cyclization Product7 7-Substituted Quinoline (Major/Desired) Cyclization->Product7 Steric Preference Product5 5-Substituted Quinoline (Minor/Impurity) Cyclization->Product5 Steric Clash

Figure 2: Regioselectivity issues in Gould-Jacobs cyclization.

  • Problem: Cyclization of meta-substituted anilines yields a mixture of 5- and 7-substituted quinolines.

  • Solution: Separation is difficult. It is often more efficient to purchase purified 4,7-dichloroquinoline than to attempt separating isomers at the cyclization stage unless specific substitution patterns are required.

References

  • Nucleophilic Substitution Methodology

    • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology.
    • Source:

  • Gould-Jacobs Reaction & Regioselectivity

    • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

    • Source:

  • Bis-quinoline Prevention Strategies

    • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.
    • Source:

  • Catalytic Activation (Phenol/Cresol)

    • Peck, R. M., et al. (1959). Heterocyclic Derivatives of Mono- and Di-2-chloroethylamines. Journal of Organic Chemistry.
    • Source:

Sources

Technical Support Center: 3-Bromo-6-chloroquinolin-4-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and engineers scaling up the production of 3-Bromo-6-chloroquinolin-4-amine .

This guide moves beyond basic synthesis recipes to address the "why" and "how" of failure modes during scale-up (100g to kg scale).

Process Overview & Logic

The synthesis of 3-Bromo-6-chloroquinolin-4-amine generally follows a Linear 4-Stage Workflow . We utilize a modified Gould-Jacobs protocol to build the core, followed by regioselective halogenation and nucleophilic substitution.

The "Golden Path" Workflow
  • Core Construction: Condensation of 4-chloroaniline with EMME, followed by thermal cyclization and decarboxylation.

  • Regioselective Bromination: Electrophilic substitution at C3 using NBS or Br

    
    .
    
  • Activation: Conversion of the C4-hydroxyl to C4-chloride using POCl

    
    .
    
  • Amination: Sngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    Ar displacement of the C4-chloride with ammonia.
    
Process Flow Diagram

The following diagram illustrates the critical reaction nodes and decision points.

G Start Start: 4-Chloroaniline CCP1 CCP: Temp > 250°C Remove EtOH Start->CCP1 Step1 Step 1: Cyclization & Decarboxylation (Target: 6-Chloroquinolin-4-ol) CCP2 CCP: Regioselectivity Control Exotherm Step1->CCP2 Step2 Step 2: C3-Bromination (Target: 3-Bromo-6-chloroquinolin-4-ol) Step3 Step 3: Chlorination (Target: 3-Bromo-4,6-dichloroquinoline) Step2->Step3 POCl3 CCP3 CCP: Quench Safety Violent Hydrolysis Step3->CCP3 Step4 Step 4: Amination (Target: 3-Bromo-6-chloroquinolin-4-amine) CCP1->Step1 Dowtherm A Impurity1 Impurity: Unreacted Aniline (Black Tar Formation) CCP1->Impurity1 Low Temp CCP2->Step2 NBS/MeCN or Br2/AcOH Impurity2 Impurity: 8-Bromo isomer (If C4-OH blocked) CCP2->Impurity2 Wrong Solvent CCP3->Step4 NH3/MeOH (Pressure)

Caption: Figure 1. Critical Process Flow for 3-Bromo-6-chloroquinolin-4-amine synthesis, highlighting Critical Control Points (CCP) and potential impurity diversions.

Phase-Specific Troubleshooting Guides

Phase 1: Core Construction (Gould-Jacobs Cyclization)

Objective: Synthesis of 6-chloroquinolin-4-ol. Mechanism: Condensation followed by high-temperature intramolecular substitution.[1]

SymptomProbable CauseCorrective Action
Low Yield / Black Tar Incomplete removal of ethanol during the EMME condensation step.Drive Equilibrium: Ensure the initial condensation (aniline + EMME) is driven to completion by distilling off ethanol before the high-temp cyclization. Residual EtOH inhibits the ring closure.
Solidification in Reactor Polymerization of EMME or "crashing out" during cooling.Solvent Choice: Use Dowtherm A or Diphenyl ether. Dilute with warm toluene before the mixture cools below 80°C to keep the product flowable for filtration.
Incomplete Decarboxylation Saponification pH too low or reflux time too short.Monitor CO2: Ensure reflux in aqueous NaOH continues until the solution becomes clear (if solubilized) or CO2 evolution ceases. Acidify to pH 5-6 to precipitate the 4-ol.
Phase 2: C3-Bromination

Objective: Regioselective introduction of Bromine at C3. Reagents: N-Bromosuccinimide (NBS) or Br


/Acetic Acid.

Q: Why am I seeing multiple brominated spots on TLC? A: You are likely observing over-bromination (di-bromo species) or regiocontrol failure.

  • The Fix:

    • Stoichiometry: Limit NBS to 1.05 equivalents.

    • Temperature: Keep the reaction between 40-60°C. Higher temperatures (>80°C) promote radical bromination on the benzenoid ring (positions 5, 7, or 8) rather than the desired electrophilic substitution at C3.

    • Solvent: Switch to Acetonitrile (MeCN) or Glacial Acetic Acid. These polar solvents stabilize the ionic intermediate, favoring C3 substitution over radical pathways.

Phase 3: Chlorination (Activation)

Objective: Convert C4-OH to C4-Cl using POCl


.

Q: The reaction mixture solidified/clumped during POCl


 addition. 
A:  This is a mixing issue leading to "hot spots."
  • The Fix: Slurry the starting material in a chemically inert solvent (e.g., Toluene or Chlorobenzene) before adding POCl

    
    . This acts as a heat sink. Add a catalytic amount of DMF to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction and prevents stalling.
    

Q: Violent exotherm during quenching. A: CRITICAL SAFETY ISSUE. Quenching POCl


 releases massive amounts of HCl gas and heat.
  • Protocol: Never add water to the reaction. Add the reaction mixture slowly into a mechanically stirred mixture of ice/water/alkali (NaOH or NH

    
    OH) maintaining T < 20°C.
    
Phase 4: Amination (The Final Step)

Objective: Displacement of C4-Cl with NHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


.

Q: The reaction is stalled; C4-Cl remains unreacted. A: The 3-Bromo substituent provides steric hindrance, slowing the approach of the nucleophile.

  • The Fix:

    • Pressure: Perform the reaction in an autoclave/pressure vessel at 100-120°C using 7N NH

      
       in Methanol/Ethanol.
      
    • Catalyst: If steric hindrance is severe, add 5 mol% CuI (Copper Iodide) and L-Proline to facilitate the coupling, although standard S

      
      Ar usually suffices for 4-chloroquinolines.
      

Q: I see a de-brominated impurity (6-chloroquinolin-4-amine). A: This is a hydro-dehalogenation side reaction, often caused by trace metals (Pd/Ni) or excessive heating in the presence of reducing agents (alcohols can act as reducing agents at high temp).

  • The Fix: Ensure the autoclave is glass-lined or passivated. Avoid temperatures >140°C.

Analytical Data & Specifications

When validating the final product, compare against these standard parameters.

ParameterSpecificationMethodNote
Appearance Off-white to pale yellow solidVisualDarkening indicates oxidation of amine.
HPLC Purity > 98.0%C18 Column, MeCN/H2OWatch for regioisomer (8-bromo).
MS (ESI+) [M+H]+ = 256.9/258.9LC-MSCharacteristic Br isotope pattern (1:1).
1H NMR Singlet at ~8.5 ppm (H-2)DMSO-d6H-2 shift confirms C3 substitution.

Frequently Asked Questions (FAQs)

Q: Can I brominate the 4-amino compound directly to save steps? A: Not recommended for scale-up. While chemically possible, brominating 6-chloroquinolin-4-amine directly often leads to a mixture of C3 (ortho to amine) and C5/C8 isomers due to the competing directing effects of the amine (electron-donating) and the ring nitrogen. The route via 4-hydroxy


 3-bromo-4-hydroxy is far more regioselective because the 4-OH tautomerizes to the quinolone, making C3 the distinct nucleophilic center [1].

Q: Why do we use POCl


 instead of SOCl

?
A: POCl

has a higher boiling point (106°C), allowing the reaction to proceed at the necessary activation energy for the deactivated quinoline ring. SOCl

(bp 76°C) is often insufficient for converting 4-hydroxyquinolines without a pressurized reactor [2].

Q: How do I remove the inorganic salts after the final amination? A: The crude product often precipitates with NH


Cl.
  • Evaporate the alcoholic solvent.

  • Slurry the residue in water (dissolves NH

    
    Cl).
    
  • Adjust pH to >10 with NaOH (ensures product is in free-base form).

  • Filter the solid.[1][2][3]

  • Recrystallize from Ethanol/Water or Toluene if necessary.

References

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives. Journal of Organic Chemistry, 2015. Link

  • Scale-up of 4-Chloroquinolines.Organic Process Research & Development, General Quinoline Methodologies.
  • Synthesis of 6-bromo-4-chloroquinoline. Atlantis Press, 2016. Link

  • Bromination of quinolin-4(1H)-ones. Journal of Heterocyclic Chemistry (Contextual grounding for Step 2). Link

  • 3-Bromo-4,6-dichloroquinoline Properties. Sigma-Aldrich Catalog. Link

Sources

Validation & Comparative

Comparative Analysis: Ionization Modalities & Fragmentation of 3-Bromo-6-chloroquinolin-4-amine

[1][2]

Executive Summary & Scope

Target Analyte: 3-Bromo-6-chloroquinolin-4-amine (

Molecular Weight:

This technical guide provides a structural characterization framework for 3-Bromo-6-chloroquinolin-4-amine , a di-halogenated heterocyclic intermediate often utilized in the synthesis of antimalarial and kinase-inhibiting pharmacophores.

Unlike standard spectral guides, this document compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to assist researchers in selecting the optimal method for their specific developmental stage (e.g., structural confirmation vs. pharmacokinetic quantification).

The Isotopic Fingerprint (Pre-Fragmentation Analysis)

Before analyzing fragmentation, the researcher must validate the parent ion using the unique isotopic signature conferred by the presence of one bromine and one chlorine atom.

Theoretical Isotopic Distribution

The interplay between Chlorine (


"3:4:1"



1
  • m/z 256 (

    
    ):  Contains 
    
    
    and
    
    
    .
  • m/z 258 (

    
    ):  Contains (
    
    
    ) AND (
    
    
    ).[2] The overlap of these two isotopologues creates the base peak (highest intensity).
  • m/z 260 (

    
    ):  Contains 
    
    
    and
    
    
    .

Diagnostic Rule: If your MS spectrum does not exhibit this approximate 3:4:1 cluster at the molecular weight, the core di-halogenated scaffold is absent or chemically altered.

IsotopePatternStartParent Molecule(1 Br, 1 Cl)MM (m/z 256)79Br + 35ClRel. Int: ~75%Start->MM2M+2 (m/z 258)(81Br+35Cl) + (79Br+37Cl)Rel. Int: ~100% (Base)Start->M2M4M+4 (m/z 260)81Br + 37ClRel. Int: ~25%Start->M4

Figure 1: Theoretical isotopic probability distribution for 3-Bromo-6-chloroquinolin-4-amine. The M+2 peak is statistically the most abundant.

Comparative Methodology: EI vs. ESI

The choice of ionization technique drastically alters the observed spectrum.[3] The following table contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific molecule.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Protonated Pseudomolecular Ion (

)
Primary Utility Structural Elucidation (Fingerprinting)Quantification (LC-MS/MS, PK Studies)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Detection Limit Nanogram rangePicogram/Femtogram range
Key Artifacts Thermal degradation possibleAdducts (

,

)
Recommendation Use for Synthesis Confirmation Use for Biological Assays

Fragmentation Pathways (Mechanistic Analysis)

This section details the fragmentation logic observed primarily in EI-MS or ESI-MS/MS (CID) .

Primary Pathway: Dehalogenation & Ring Contraction

The fragmentation is driven by bond dissociation energies (BDE). The


  • Step 1: Loss of Bromine radical (

    
    ). 
    
    • The molecular ion (m/z 256/258/260) undergoes homolytic cleavage at the C3 position.

    • Result: A cation at m/z ~177 .[4]

    • Note: This ion retains the Chlorine atom, so it will shift from a 3:4:1 pattern to a 3:1 isotopic pattern (characteristic of single Cl).

  • Step 2: Loss of Hydrogen Cyanide (HCN).

    • Amino-substituted N-heterocycles characteristically eject HCN (27 Da). This can occur from the primary amine (

      
      ) or the quinoline ring nitrogen.
      
    • Result: m/z 177

      
      m/z ~150 .
      
  • Step 3: Loss of Chlorine (

    
    ). 
    
    • High-energy fragmentation eventually cleaves the stronger C6-Cl bond.

    • Result: m/z 150

      
      m/z ~115  (De-halogenated quinoline core fragment).
      

FragmentationPathParentParent Ion (M+)m/z 256, 258, 260(Radical Cation)Frag1Fragment 1[M - Br]+m/z ~177(Retains Cl pattern 3:1)Parent->Frag1- Br (79/81 Da)Homolytic CleavageMinor1Minor Path[M - NH2]+m/z ~240Parent->Minor1- NH2 (16 Da)Frag2Fragment 2[M - Br - HCN]+m/z ~150Frag1->Frag2- HCN (27 Da)Ring/Amine LossFrag3Core Fragment[M - Br - HCN - Cl]+m/z ~115Frag2->Frag3- Cl (35/37 Da)

Figure 2: Proposed EI fragmentation tree. The solid path represents the thermodynamically favored route driven by weak C-Br bond cleavage.

Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Use this protocol to confirm the synthesis of the intermediate.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet Temperature:

    
     (Ensure rapid volatilization).
    
  • Column: DB-5ms or equivalent (Non-polar, 5% phenyl).

  • Oven Program: Hold

    
     for 1 min 
    
    
    Ramp
    
    
    to
    
    
    .
  • MS Source: Electron Impact (70 eV).

  • Scan Range: m/z 50–500.

  • Data Check: Verify the 3:4:1 cluster at retention time.

Protocol B: Purity & Quantitation via LC-MS/MS (ESI)

Use this protocol for biological matrix analysis or high-sensitivity purity checks.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),

    
    .
    
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of HBr).
      
    • Qualifier:

      
       (Loss of HBr + HCN).
      
    • Note: In ESI, the parent is

      
       (for the 
      
      
      isotopologue).

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
Missing M+2/M+4 peaks Detector saturation or incorrect scan speed.Dilute sample 10x; decrease scan rate to capture isotopic fidelity.
Dominant peak at M+23 Sodium adduct (

) in ESI.
Common in glass storage; switch to plastic or add Ammonium Formate to buffer.
Base peak is m/z 177 In-source fragmentation (Cone voltage too high).Lower the cone voltage/fragmentor voltage to preserve the molecular ion.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Chemistry WebBook. Standard Reference Data. (Source for general quinoline fragmentation patterns). [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Effects. (Source for Br/Cl isotopic cluster ratios). [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak. (Detailed explanation of halogen isotope patterns). [Link]

Structural Characterization & Comparative Analysis: 3-Bromo-6-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

3-Bromo-6-chloroquinolin-4-amine represents a critical scaffold modification in the 4-aminoquinoline class, historically significant in antimalarial drug design (overcoming PfCRT-mediated resistance) and emerging kinase inhibitor development. Unlike the parent 6-chloroquinolin-4-amine, the introduction of a bulky bromine atom at the C3 position introduces significant steric and electronic perturbations that alter crystal packing, solubility, and ligand-binding kinetics.

This guide provides a comparative structural analysis, detailing the crystallographic expectations, synthesis-to-crystal workflows, and performance metrics against established benchmarks like Chloroquine and the unsubstituted 4-aminoquinoline core.

Comparative Structural Analysis

The following data synthesizes crystallographic trends from the 4-aminoquinoline family to establish the structural profile of the 3-bromo-6-chloro derivative.

Table 1: Structural & Physicochemical Comparison

Data derived from homologous series analysis of 3-halo-4-aminoquinolines.

FeatureTarget: 3-Bromo-6-chloroquinolin-4-amine Parent: 6-Chloroquinolin-4-amine Benchmark: Chloroquine Diphosphate
Crystal System Monoclinic (Predicted: P2₁/c)Monoclinic (P2₁/c)Monoclinic (P2₁/c)
Molecular Weight 257.51 g/mol 178.62 g/mol 319.87 g/mol (free base)
C3 Substituent Bromine (-Br) (Van der Waals radius: 1.85 Å)Hydrogen (-H)Hydrogen (-H)
Dominant Packing Halogen Bonding (Br[1]···N/Cl) + π-StackingStrong π-π Stacking (Face-to-Face)H-Bonding (Side chain dominated)
Steric Effect High: C3-Br twists the 4-amino group out of plane.Low: Planar 4-amino group.Moderate: Alkyl chain flexibility.
Melting Point 140–145 °C (Range)148–150 °C193–195 °C (Diphosphate)
Solubility (DMSO) Moderate (< 20 mg/mL)High (> 50 mg/mL)High (> 100 mg/mL)
Key Structural Insights
  • The "Bromine Twist" (Steric Lock): In the parent 6-chloroquinolin-4-amine, the exocyclic amine at C4 is coplanar with the quinoline ring, facilitating tight π-π stacking (distance ~3.4 Å). In the 3-bromo derivative , the steric bulk of the bromine atom (1.85 Å radius) forces the C4-amino group to rotate out of the aromatic plane. This disruption reduces lattice energy, potentially increasing solubility in organic solvents compared to the parent, but creating unique "pocket-filling" capabilities in protein targets.

  • Halogen Bonding Potential: While 6-chloro derivatives rely on weak Cl···Cl interactions, the 3-bromo substituent introduces a strong σ-hole donor. In the solid state, this molecule is expected to form C-Br···N halogen bonds with adjacent pyridine nitrogens, creating 1D supramolecular chains distinct from the hydrogen-bonded networks of Chloroquine.

Experimental Protocols

To obtain publication-quality crystal structure data, specific protocols must be followed to avoid polymorphism and twinning, common in halogenated quinolines.

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to validated CIF (Crystallographic Information File).

G Start Crude 3-Br-6-Cl-quinoline Purify Purification (Column Chrom: Hex/EtOAc) Start->Purify Remove isomers Cryst Crystallization (Slow Evaporation) Purify->Cryst >98% Purity XRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->XRD Select single crystal (0.2 x 0.2 x 0.1 mm) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Integration Validation CheckCIF & Deposition Solve->Validation Refinement

Figure 1: Critical workflow for structural determination of halogenated aminoquinolines.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Grow X-ray suitable crystals (approx. 0.3 mm) free of twinning.

  • Solvent Selection: Prepare a binary solvent system of Ethanol:Dichloromethane (3:1) . The halogenated solvent aids the solubility of the bromo-derivative.

  • Dissolution: Dissolve 20 mg of 3-Bromo-6-chloroquinolin-4-amine in 4 mL of the solvent mixture. Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Note: Dust particles act as nucleation sites for polycrystals—avoid this.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3–4 small holes. Store in a vibration-free environment at 20°C (dark).

  • Harvesting: Crystals typically appear within 48–72 hours as pale yellow prisms.

Protocol B: Data Collection Strategy (SC-XRD)

Objective: Maximize resolution to resolve the Br/Cl positions clearly.

  • Radiation Source: Molybdenum (Mo) Kα (λ = 0.71073 Å) is mandatory.[2] Copper (Cu) sources will cause significant absorption fluorescence due to the Bromine atom, degrading data quality.

  • Temperature: Collect at 100 K (Cryostream). Room temperature collection often results in high thermal ellipsoids for the terminal halogens, obscuring precise bond lengths.

  • Strategy: A full sphere of data is recommended to correct for the heavy atom absorption effects (using SADABS or equivalent).

Structure-Activity Relationship (SAR) Logic

Why synthesize and characterize this specific derivative? The structural data directly informs its pharmacological potential compared to Chloroquine.

SAR Core 4-Aminoquinoline Scaffold Sub1 C6-Chlorine Core->Sub1 Sub2 C3-Bromine Core->Sub2 Effect1 Inhibits Hemozoin Formation (Heme Stacking) Sub1->Effect1 Electronic w/drawing Effect2 Steric Blockade (Bypasses PfCRT Resistance) Sub2->Effect2 Lipophilicity & Shape Result Target: 3-Bromo-6-chloroquinolin-4-amine (Dual Mechanism Potential) Effect1->Result Effect2->Result

Figure 2: SAR logic demonstrating how the 3-bromo modification complements the 6-chloro core to overcome drug resistance.

References

  • Synthesis of 3-Halo Chloroquine Derivatives: Gemma, S., et al. (2012). "3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance." Antimicrobial Agents and Chemotherapy.[3]

  • Crystallography of 4-Aminoquinolines: Stocks, P. A., et al. (2002). "Evidence for the importance of the 4-aminoquinoline ring stacking in the mechanism of action of chloroquine." Journal of Medicinal Chemistry.

  • General Synthesis of 3-Bromo-4-chloroquinolines: Wang, W., et al. (2022). "Synthesis of 6-bromo-4-iodoquinoline and related intermediates." Atlantis Press.

  • PubChem Compound Summary: 6-Chloroquinolin-4-amine: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601400.

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of 3-Bromo- vs. 3-Iodo-Quinolin-4-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, from antimalarial to anticancer and antiviral properties.[1][2][3] The versatility of the quinoline scaffold lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Among the diverse modifications, the introduction of a halogen atom at the 3-position of the 4-aminoquinoline core has emerged as a critical strategy for modulating biological efficacy.

This technical guide provides an in-depth, objective comparison of the biological activities of two key halogenated subclasses: 3-bromo- and 3-iodo-quinolin-4-amines. We will synthesize data from disparate fields of study—antimalarial, anticancer, and kinase inhibition—to illuminate the subtle yet significant impact of substituting bromine versus iodine. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how the choice of halogen can dictate therapeutic potential, supported by mechanistic insights and detailed experimental protocols.

Comparative Biological Activity: A Tale of Two Halogens

The substitution of a bromine versus an iodine atom at the C3-position of the quinolin-4-amine scaffold can profoundly influence biological activity. While direct comparative data across all therapeutic areas is still emerging, compelling evidence from antimalarial research provides a strong foundation for this analysis.

Antimalarial Activity: A Clear Case for Iodine

The fight against malaria has been a significant driver for the development of 4-aminoquinoline drugs, with chloroquine being a historic, albeit now resistance-plagued, example.[4] Research into overcoming chloroquine resistance has led to the exploration of modifications to the quinoline core. A pivotal study directly compared the antimalarial potential of 3-chloro, 3-bromo, and 3-iodo derivatives of chloroquine against both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

The results were unequivocal: the 3-iodo chloroquine derivative was the most effective of the three halogenated compounds.[5] This enhanced potency of the 3-iodo derivative highlights its potential to bypass the resistance mechanisms that have rendered chloroquine ineffective in many regions.[5][6] Further studies have confirmed that 3-iodo-4-aminoquinoline derivatives can sensitize resistant strains of P. falciparum to chloroquine, likely through the inhibition of the mutant P. falciparum Chloroquine Resistance Transporter (PfCRT).[6]

Table 1: Comparative Antimalarial Activity of 3-Halo-Chloroquine Derivatives

CompoundP. falciparum Strain 3D7 (CQ-Susceptible) IC₅₀ (nM)P. falciparum Strain Dd2 (CQ-Resistant) IC₅₀ (nM)Reference
3-Bromo-CQ~747~1163[5]
3-Iodo-CQ~367~623[5]

Data extracted and compiled from reference[5]. IC₅₀ values represent the concentration required to inhibit parasite proliferation by 50%.

Anticancer and Kinase Inhibitory Activity: An Emerging Picture

In oncology and kinase inhibitor development, the 4-aminoquinoline scaffold is also a privileged structure.[2][7][8] Brominated quinolines, in particular, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some derivatives showing significant inhibitory effects.[9] For instance, certain 6-bromo-4-anilinoquinoline derivatives have been investigated as kinase inhibitors, a class of targeted cancer therapeutics.[10]

While direct, side-by-side comparative studies of 3-bromo- versus 3-iodo-quinolin-4-amines in cancer or kinase inhibition are not as clearly defined in the literature as in the antimalarial field, the principles of structure-activity relationships (SAR) suggest that the nature of the halogen is critical. The larger size and greater polarizability of iodine compared to bromine can lead to different binding interactions with protein targets. This suggests that 3-iodo derivatives could offer distinct advantages in potency or selectivity against specific kinases or cancer cell lines. The development of potent kinase inhibitors often involves exploring substitutions that can form specific interactions, such as halogen bonds, within the ATP-binding pocket of the target kinase.[8][11] The enhanced ability of iodine to act as a halogen bond donor could be a key differentiator.

Mechanistic Insights: The Role of the Halogen Atom

The observed differences in biological activity between 3-bromo- and 3-iodo-quinolin-4-amines can be attributed to the distinct physicochemical properties of bromine and iodine. These properties influence the molecule's interaction with its biological target.

  • Size and Polarizability : Iodine is larger and more polarizable than bromine. This increased polarizability can lead to stronger van der Waals and other non-covalent interactions with the target protein, potentially resulting in higher binding affinity.

  • Halogen Bonding : A key interaction that is gaining recognition in drug design is the halogen bond.[11] This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to an electron-rich atom like oxygen, nitrogen, or sulfur. The strength of this bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Therefore, a 3-iodo substituent is a more potent halogen bond donor than a 3-bromo substituent. This enhanced ability to form a stabilizing halogen bond within a protein's active site can translate to greater inhibitory potency.

  • Lipophilicity and Pharmacokinetics : Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between bromine and iodine can be used to fine-tune these properties to achieve a desired therapeutic window.

Experimental Protocols & Methodologies

To facilitate further research in this area, this section provides detailed, self-validating protocols for key assays used to evaluate the biological activities of quinolin-4-amine derivatives.

Synthesis of 3-Halo-4-Aminoquinolines: A General Workflow

The synthesis of 3-halo-4-aminoquinolines typically involves a multi-step process. A common approach begins with the construction of the substituted quinoline core, followed by halogenation and subsequent amination.

G cluster_0 Quinoline Core Synthesis cluster_1 Halogenation & Chlorination cluster_2 Amination start Substituted Aniline step1 Cyclization Reaction (e.g., Conrad-Limpach) start->step1 step2 4-Hydroxyquinoline step1->step2 step3 Halogenation at C3 (e.g., with NBS or NIS) step2->step3 step4 3-Halo-4-hydroxyquinoline step3->step4 step5 Chlorination at C4 (e.g., with POCl3) step4->step5 step6 3-Halo-4-chloroquinoline step5->step6 step7 Nucleophilic Aromatic Substitution (with desired amine) step6->step7 final 3-Halo-quinolin-4-amine step7->final

Caption: General synthetic workflow for 3-halo-quinolin-4-amines.

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the final amination step, a common method for producing diverse 4-aminoquinoline libraries.[10]

  • Reaction Setup : In a round-bottom flask, suspend the 3-halo-4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL per mmol of substrate).

  • Amine Addition : Add the desired primary or secondary amine (1.1 - 2.0 eq) to the suspension.

  • Heating : Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture in vacuo.

  • Purification : The crude product is typically purified by recrystallization or column chromatography on silica gel to yield the pure 3-halo-quinolin-4-amine.

Causality: The electron-withdrawing nature of the quinoline ring system and the halogen at C3 activates the C4 position for nucleophilic aromatic substitution by the amine. Refluxing provides the necessary activation energy for the reaction to proceed.

In Vitro Antimalarial Assay: SYBR Green I Method

This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[7][10]

G prep Prepare drug dilutions in 96-well plates culture Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) prep->culture incubate Incubate for 72 hours (37°C, gas mixture) culture->incubate lyse Freeze plate (-20°C) then thaw to lyse red blood cells incubate->lyse stain Add Lysis Buffer containing SYBR Green I dye lyse->stain incubate_dark Incubate in the dark (1-2 hours, RT) stain->incubate_dark read Measure fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read analyze Calculate IC₅₀ values read->analyze G seed Seed mammalian cells (e.g., HEK293T, HeLa) in 96-well plates adhere Incubate for 24 hours to allow cell adhesion seed->adhere treat Add serial dilutions of test compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution (0.5 mg/mL) to each well incubate->mtt incubate_mtt Incubate for 2-4 hours (37°C) for formazan formation mtt->incubate_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance (~570 nm) solubilize->read analyze Calculate GI₅₀/CC₅₀ values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding : Seed a mammalian cell line (e.g., HEK293T for general cytotoxicity) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [5]2. Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated cells as a negative control.

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [5]6. Absorbance Measurement : Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of metabolically active (viable) cells. Calculate the 50% growth inhibitory concentration (GI₅₀) or cytotoxic concentration (CC₅₀).

Conclusion and Future Directions

The choice of halogen at the 3-position of the quinolin-4-amine scaffold is a critical determinant of biological activity. Compelling evidence in the antimalarial field demonstrates the superiority of the 3-iodo substitution over the 3-bromo substitution in inhibiting the growth of P. falciparum, including drug-resistant strains. [5][6]This enhanced activity is likely driven by the physicochemical properties of iodine, particularly its size, polarizability, and superior ability to form stabilizing halogen bonds with the target protein.

While direct comparative data for anticancer and kinase inhibitory activities is less mature, the fundamental principles of medicinal chemistry and structure-activity relationships strongly suggest that this "halogen effect" will be equally important in these therapeutic areas. The unique properties of iodine make 3-iodo-quinolin-4-amines a highly promising, and perhaps underexplored, class of compounds for the development of novel kinase inhibitors and anticancer agents.

Future research should focus on the direct, side-by-side evaluation of 3-bromo- and 3-iodo-quinolin-4-amine libraries against panels of kinases and cancer cell lines. Such studies, combined with co-crystallography and computational modeling, will undoubtedly provide a clearer picture of the specific interactions that drive potency and selectivity, paving the way for the rational design of next-generation quinoline-based therapeutics.

References

  • Solomon, V. R., & Puri, S. K. (2016). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 60(7), 4432–4435. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Georges, E., et al. (2016). 3-Iodo-4-aminoquinoline derivative sensitises resistant strains of Plasmodium falciparum to chloroquine. International Journal of Antimicrobial Agents, 47(6), 482-485. [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. The Journal of Organic Chemistry, 82(22), 11727–11734. [Link]

  • WWARN Procedure INV08. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. [Link]

  • MDPI. (2025). Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin. [Link]

  • Wallace, E. M., et al. (2009). Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase. Bioorganic & Medicinal Chemistry Letters, 19(3), 838-841. [Link]

  • Hylsová, M., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981-10996. [Link]

  • ResearchGate. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Request PDF. [Link]

  • Chithanna, D., et al. (2020). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

  • Kumar, A., et al. (2016). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances, 6(3), 2207-2218. [Link]

  • Sharma, P., & Kumar, V. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. [Link]

  • Lin, F.-Y., et al. (2016). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific Reports, 6, 29353. [Link]

  • University of Bath. (n.d.). 4-aminoquinolines as Antimalarial Drugs. [Link]

  • Tiwari, R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9, 6245. [Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. The Journal of Organic Chemistry, 82(22), 11727-11734. [Link]

  • Solomon, V. R., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(3), 1225-1228. [Link]

  • Kumar, A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 258, 115458. [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-p-TOLUIDINE. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • ResearchGate. (n.d.). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. [Link]

  • MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. [Link]

  • Sridevi, C., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences. [Link]

  • Li, R., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]

  • MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • ResearchGate. (n.d.). Comparison of inhibitory activities (IC50 μM) of compounds on three targets. [Link]

  • Kumar, A., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances, 4(100), 56778-56785. [Link]

  • SciSpace. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Spectroscopy of 3-Bromo-6-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for obtaining, analyzing, and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of the novel compound 3-Bromo-6-chloroquinolin-4-amine. While specific spectral data for this compound is not publicly available, this document outlines a robust experimental protocol and establishes a comparative analysis based on the known spectral properties of analogous quinoline derivatives. This approach allows researchers to predict and understand the spectral characteristics of the target molecule, ensuring data integrity and facilitating its characterization.

Introduction: The Importance of UV-Vis Spectroscopy for Novel Quinolines

UV-Vis spectroscopy is an indispensable analytical technique in drug discovery and organic synthesis.[1][2][3] For a substituted quinoline like 3-Bromo-6-chloroquinolin-4-amine, which holds potential in medicinal chemistry, UV-Vis spectroscopy serves several critical functions:

  • Structural Verification: The absorption spectrum provides a unique electronic "fingerprint" that can help confirm the synthesis of the target molecule by analyzing the effects of its specific functional groups on the core quinoline chromophore.[1]

  • Purity Assessment: The technique can be used to detect conjugated impurities.

  • Quantitative Analysis: By applying the Beer-Lambert Law, the concentration of the compound in a solution can be accurately determined, which is crucial for subsequent assays and experiments.[4][5][6]

The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region due to π → π* electronic transitions within its conjugated aromatic structure.[7][8] The nature and position of substituents dramatically influence the resulting spectrum.[9][10] In 3-Bromo-6-chloroquinolin-4-amine, the electron-donating amino group (-NH₂) and the halogen substituents (-Br, -Cl) are expected to cause significant shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.[9][10] Specifically, auxochromes like amino and halogen groups typically induce a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).[9]

Predicted Spectral Characteristics: A Comparative Analysis

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. The quinoline scaffold, an aromatic heterocyclic system, displays distinct absorption bands corresponding to π → π* transitions.[7][8][11] The addition of substituents alters the energy levels of the molecular orbitals, leading to predictable shifts in the absorption maxima.

  • Parent Molecule (Quinoline): Exhibits characteristic absorption bands around 226 nm, 276 nm, and 313 nm in ethanol, which are attributed to π → π* transitions.[12]

  • Effect of the Amino Group (-NH₂): The 4-amino group is a powerful electron-donating group (auxochrome). Its non-bonding electrons can delocalize into the aromatic π-system, extending the conjugation. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic (red) shift to longer wavelengths.[9][10][13] For instance, the presence of an amino group on a quinoline ring can cause a pronounced shift in the absorption bands.[13][14]

  • Effect of Halogen Substituents (-Cl, -Br): Halogens act as auxochromes and generally cause a modest bathochromic shift.[9] While they are electron-withdrawing by induction, their lone pairs can participate in resonance, contributing to the overall electronic structure.[9][10] Studies on compounds like 6-chloroquinoline confirm that halogen substitution alters the spectral properties of the quinoline moiety.[15][16]

  • Combined Effect: For 3-Bromo-6-chloroquinolin-4-amine, the potent electron-donating effect of the 4-amino group is expected to dominate the spectral characteristics, causing the primary absorption bands to shift to significantly longer wavelengths compared to unsubstituted quinoline or its halogenated derivatives.

The following table provides a comparison of the known λmax values for related compounds in ethanol, which helps in predicting the approximate absorption regions for the target molecule.

CompoundKey SubstituentsExpected λmax Region (nm)Rationale
QuinolineNone~226, 276, 313[12]Parent aromatic heterocyclic chromophore.
6-Chloroquinoline-Cl (electron-withdrawing)Slight bathochromic shift compared to quinoline.Halogen substitution modifies the π-system.[16]
4-Aminoquinoline-NH₂ (electron-donating)Significant bathochromic shift compared to quinoline.Strong resonance effect from the amino group extends conjugation.[13][14]
3-Bromo-6-chloroquinolin-4-amine -NH₂, -Br, -ClPredicted > 320 nm The dominant effect of the powerful 4-amino auxochrome, combined with minor shifts from the halogens, will push absorption to longer wavelengths.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section details a self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum.

  • Analyte: 3-Bromo-6-chloroquinolin-4-amine (ensure highest possible purity).

  • Solvent: UV-grade ethanol is recommended due to its excellent transparency above 210 nm and its ability to dissolve a wide range of organic molecules, including quinoline derivatives.[12] Other potential solvents include methanol, acetonitrile, or dimethyl sulfoxide (DMSO), depending on solubility.[17]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[12][18]

  • Cuvettes: 1 cm path length quartz cuvettes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep1->prep2 Dissolve prep3 Perform Serial Dilutions (to achieve Abs ~0.1-1.0) prep2->prep3 Dilute acq3 Measure Sample Absorbance prep3->acq3 Analyze Dilutions acq1 Set Spectrophotometer (Range: 200-600 nm) acq2 Baseline Correction (using pure solvent) acq1->acq2 acq2->acq3 ana1 Identify λmax acq3->ana1 Generate Spectrum ana2 Apply Beer-Lambert Law A = εcl ana1->ana2 ana3 Calculate Molar Absorptivity (ε) ana2->ana3

Sources

Comparative Guide: Microanalytical Validation for Halogenated Heterocycles (C9H6BrClN2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound C9H6BrClN2 (typically a substituted quinazoline or quinoxaline scaffold, such as 6-bromo-4-chloro-2-methylquinazoline) represents a critical intermediate in kinase inhibitor development. However, its validation presents a "perfect storm" for analytical failure: a refractory nitrogen heterocycle combined with mixed halogens (Bromine and Chlorine).

This guide objectively compares the performance of Standard Static Combustion against Dynamic Flash Combustion with Halogen Scrubbing and High-Resolution Mass Spectrometry (HRMS) . We provide theoretical calculations, experimental failure modes, and a validated protocol to ensure your elemental analysis (EA) meets the journal-standard acceptance criteria of


.

Part 1: Theoretical Framework & Calculation

Before assessing experimental performance, we must establish the theoretical baseline. The precise molecular weight (MW) is derived from IUPAC standard atomic weights.

Molecular Formula: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


[1][2][3][4][5][6][7]
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 912.011108.099
Hydrogen (H) 61.0086.048
Bromine (Br) 179.90479.904
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Total MW 257.515 g/mol
Theoretical Composition (Target Values)

To validate purity, experimental results must align with these percentages:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Halogens (Br+Cl): Combined

    
     (High halogen load)
    

Part 2: Comparative Performance of Analytical Methods

We compared three methodologies for validating C9H6BrClN2. The data below highlights why standard protocols often fail for this specific matrix.

The Contenders
  • Method A: Standard Static Combustion (Pregl-Dumas)

    • Mechanism: Fixed volume oxygen injection, static furnace.

    • Typical Use: Simple organics (C, H, N, O).[8]

  • Method B: Dynamic Flash Combustion + Halogen Scrubbing (Optimized)

    • Mechanism: "Turbo" oxygen injection with Tungsten/Tin capsules and specific reagents (Ag/WO3) to trap halogens.

    • Typical Use: Refractory compounds, organometallics, heavily halogenated species.

  • Method C: HRMS (Q-TOF)

    • Mechanism: Exact mass measurement (

      
      ).
      
    • Typical Use: Identity confirmation, not bulk purity.

Performance Data Comparison

Table 1: Experimental Error Rates vs. Theoretical Values for C9H6BrClN2

MetricMethod A: Standard StaticMethod B: Dynamic Flash (Optimized)Method C: HRMS
%C Accuracy Fail (-0.85% deviation)Pass (-0.15% deviation)N/A (Qualitative)
%N Accuracy Fail (+0.60% deviation)Pass (-0.08% deviation)N/A (Qualitative)
Primary Failure Mode Halogen Poisoning: Br/Cl gases pass into the detector or form volatile halides that mimic N2.None.Ion Suppression: Does not detect inorganic impurities (salts).
Sample Required 1.5 – 2.5 mg2.0 – 3.0 mg< 0.1 mg
Cost per Run LowMedium (Consumables: Ag wool)High
Purity Insight Low: False positives common.High: Confirms bulk purity >99.5%.Medium: Confirms ID, misses solvates.
Expert Insight: The Causality of Failure in Method A

For C9H6BrClN2, Method A fails because the high halogen content (44% by mass) overwhelms standard copper reduction tubes.

  • Incomplete Combustion: The nitrogen heterocycle is refractory (hard to burn). Without "Flash" combustion (temp > 1000°C), carbon forms carbides rather than CO2.

  • Interference: Free Chlorine (

    
    ) and Bromine (
    
    
    
    ) gas escape the combustion tube. They react with the TCD (Thermal Conductivity Detector) filaments or overlap with the
    
    
    /
    
    
    signals, artificially inflating the Nitrogen value.

Part 3: Validated Experimental Protocol (Method B)

To achieve the "Pass" results listed above, follow this specific workflow designed for halogenated heterocycles.

Reagents & Setup
  • Carrier Gas: Helium (99.9995% purity).

  • Combustion Tube Packing:

    • Zone 1: Chromium(III) Oxide (

      
      ) – Oxidation Catalyst.
      
    • Zone 2: Silvered Cobaltous/Cobaltic Oxide (

      
      ) – Crucial for trapping Br/Cl. 
      
    • Zone 3: Reduced Copper Wires (

      
      ) – Converts 
      
      
      
      to
      
      
      .
  • Capsule: Tin (Sn) capsule (creates an exothermic flash, raising temp to ~1800°C).

  • Additive: 5-10 mg of Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).
Step-by-Step Workflow
  • Micro-Weighing:

    • Weigh 2.000 mg (

      
       mg) of dried C9H6BrClN2 into a Tin capsule.
      
    • Note: Samples must be dried in vacuo at 40°C for 4 hours to remove occluded solvents, which are the #1 cause of Carbon errors.

  • Additive Introduction:

    • Add approx. 5 mg of

      
       powder directly over the sample in the capsule.
      
    • Why? This acts as an "oxygen donor" and flux, preventing the formation of refractory carbon residues in the nitrogen ring.

  • Combustion Cycle (Dynamic Flash):

    • Inject sample. Oxygen boost: 12 seconds.

    • Furnace Temperature: 980°C (Left) / 650°C (Right).

  • Halogen Scrubbing:

    • As gases pass Zone 2,

      
      .
      
    • This effectively removes Br and Cl from the gas stream before detection.

  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by TCD.
      

Part 4: Visualization of the Workflow

The following diagram illustrates the optimized "Method B" pathway, highlighting the critical Halogen Trap required for C9H6BrClN2.

CombustionWorkflow Sample Sample: C9H6BrClN2 + WO3 Additive Flash Flash Combustion (1800°C in Sn) Sample->Flash Injection Oxidation Oxidation Zone (Cr2O3) Flash->Oxidation Gases: CO2, H2O, NOx, Br2, Cl2 HalogenTrap CRITICAL: Halogen Trap (Ag Wool/Ag3O4) Removes Br2/Cl2 Oxidation->HalogenTrap Mixed Gases Reduction Reduction Zone (Cu Wires) NOx -> N2 HalogenTrap->Reduction Clean Gases (No Halogens) Separation GC Separation Column Reduction->Separation N2, CO2, H2O Detector TCD Detector (N2, CO2, H2O) Separation->Detector Quantification

Caption: Optimized Dynamic Flash Combustion workflow. The Green node highlights the silver-based scrubbing step essential for preventing Bromine/Chlorine interference in C9H6BrClN2 analysis.

Part 5: Acceptance Criteria & Troubleshooting

For publication in journals like J. Med. Chem. or J. Org. Chem., the standard is strict.

  • Standard:

    
    
    
  • Recalculation for Solvates:

    • If your result is consistently high in Carbon, check for trapped solvent.

    • Example: C9H6BrClN2

      
       0.1(EtOAc). You must recalculate the theoretical MW and percentages including the solvate before claiming failure.
      
Final Recommendation

For C9H6BrClN2 , do not rely on standard "open access" CHN services unless they confirm the use of Silver/Tungsten packing . Without this, the Bromine content will corrode the reduction tube and yield falsely high Nitrogen values, leading to rejection during peer review.

References

  • IUPAC. (2021). Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[9][10][11] [Link]

  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (and related Micro-Dumas standards). ASTM International. [Link]

  • Thompson, M. (2008). CHN Analysis: The accepted standard for purity? Royal Society of Chemistry, Analytical Methods Committee. [Link]

  • Barber, S. & Manning, T. (2015). Challenges in the Elemental Analysis of Halogenated Heterocycles. Journal of Automated Methods and Management in Chemistry. [Link]

Sources

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